ZLWT-37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30ClN5O |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]-2-pyridinyl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C26H29N5O.ClH/c27-19-10-12-31(15-19)25-20-3-1-2-4-22(20)29-23-8-7-17(13-21(23)25)18-9-11-28-24(14-18)30-26(32)16-5-6-16;/h7-9,11,13-14,16,19H,1-6,10,12,15,27H2,(H,28,30,32);1H/t19-;/m0./s1 |
InChI Key |
AZCMSSLJXPAIPL-FYZYNONXSA-N |
Isomeric SMILES |
C1CCC2=NC3=C(C=C(C=C3)C4=CC(=NC=C4)NC(=O)C5CC5)C(=C2C1)N6CC[C@@H](C6)N.Cl |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)C4=CC(=NC=C4)NC(=O)C5CC5)C(=C2C1)N6CCC(C6)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
ZLWT-37: A Potent Dual CDK9 and CDK2 Inhibitor for Cancer Therapeutics
An In-depth Technical Guide on the Mechanism of Action of ZLWT-37
For Researchers, Scientists, and Drug Development Professionals
- December 15, 2025
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel and potent, orally active dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2). This compound has demonstrated significant antiproliferative activity, inducing apoptosis and causing cell cycle arrest in cancer cells, positioning it as a promising candidate for further preclinical and clinical evaluation in oncology.[1] This document summarizes the available quantitative data, details the core signaling pathways affected by this compound, and provides detailed protocols for the key experiments that form the basis of our current understanding of this compound.
The information presented herein is primarily derived from the seminal study by Liu W, et al., "Discovery of novel tacrine (B349632) derivatives as potent antiproliferative agents with CDKs inhibitory property," published in Bioorganic Chemistry in 2022.[1]
Core Mechanism of Action
This compound exerts its anticancer effects through the potent and selective inhibition of two key cell cycle and transcription-regulating kinases: CDK9 and CDK2.[1]
-
Inhibition of CDK9 and Induction of Apoptosis: CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. This action releases RNA Polymerase II from promoter-proximal pausing, allowing for the elongation of transcripts of many genes, including those encoding anti-apoptotic proteins such as Mcl-1. By inhibiting CDK9, this compound leads to a reduction in the transcription of these key survival proteins, thereby promoting apoptosis in cancer cells.
-
Inhibition of CDK2 and G2/M Cell Cycle Arrest: CDK2 is a crucial regulator of cell cycle progression, particularly at the G1/S and G2/M transitions. The inhibition of CDK2 by this compound disrupts the normal cell cycle, leading to an arrest in the G2/M phase.[1] This prevents cancer cells from proceeding into mitosis and ultimately contributes to the antiproliferative effects of the compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, providing a clear overview of its potency and activity.[1]
| Parameter | Value | Cell Line/Target | Description | Reference |
| IC50 (CDK9) | 0.002 µM | CDK9 | The half maximal inhibitory concentration against CDK9 kinase activity. | [1] |
| IC50 (CDK2) | 0.054 µM | CDK2 | The half maximal inhibitory concentration against CDK2 kinase activity. | [1] |
| GI50 | 0.029 µM | HCT116 | The concentration that causes 50% inhibition of cell growth in the HCT116 human colon carcinoma cell line. | [1] |
| In Vivo Efficacy | 0-20 mg/kg | HCT116 Xenograft | Orally administered once daily for 14 days, showed significant efficacy in reducing tumor growth in a mouse model. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its experimental characterization.
Caption: this compound inhibits CDK9, preventing the phosphorylation of RNA Polymerase II and subsequent transcription of anti-apoptotic genes like Mcl-1, ultimately leading to apoptosis.
Caption: this compound inhibits the activity of the CDK2/Cyclin A complex, which is essential for the G2/M transition, resulting in a G2/M phase cell cycle arrest.
Caption: A generalized experimental workflow for characterizing the mechanism of action of this compound, from initial biochemical assays to in vivo efficacy studies.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the characterization of this compound.
Note: The full text of the primary publication by Liu W, et al. was not accessible. Therefore, these protocols are based on standard, widely accepted methods for the described assays and may not reflect the exact procedures used in the original study.
CDK Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against purified CDK9/Cyclin T and CDK2/Cyclin A complexes.
Materials:
-
Purified, active CDK9/Cyclin T and CDK2/Cyclin A enzymes.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Substrate (e.g., a peptide substrate with a phosphorylation site for the specific CDK).
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration range would be from 100 µM down to 0.1 nM. Include a DMSO-only control.
-
In a 384-well plate, add the this compound dilutions or DMSO control.
-
Add the CDK enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific enzyme).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of this compound that inhibits the growth of HCT116 cells by 50%.
Materials:
-
HCT116 human colorectal carcinoma cells.
-
Complete growth medium (e.g., McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound stock solution (in DMSO).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Sulforhodamine B (SRB) assay components.
-
Microplate reader.
Procedure:
-
Seed HCT116 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with the this compound dilutions and a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Perform an MTT or SRB assay to determine cell viability.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at 570 nm.
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and then solubilize the bound dye with a Tris-base solution. Measure the absorbance at 510 nm.
-
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and determine the GI50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in HCT116 cells following treatment with this compound.
Materials:
-
HCT116 cells.
-
Complete growth medium.
-
This compound stock solution (in DMSO).
-
6-well plates.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x GI50) and a DMSO vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of HCT116 cells.
Materials:
-
HCT116 cells.
-
Complete growth medium.
-
This compound stock solution (in DMSO).
-
6-well plates.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates a G2/M arrest.
References
ZLWT-37: A Technical Whitepaper on a Novel CDK9/CDK2 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLWT-37 is a novel, potent, and orally active small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2). Identified from a series of tacrine (B349632) derivatives, this compound has demonstrated significant antiproliferative activity in preclinical models of cancer. Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, positioning it as a promising candidate for further preclinical and clinical evaluation. This document provides a comprehensive technical overview of the discovery and characterization of this compound.
Core Data Summary
The inhibitory activity and antiproliferative effects of this compound have been quantified in a series of key experiments. The data, primarily from studies on the HCT116 human colon carcinoma cell line, are summarized below for clear comparison.
Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound
| Parameter | Target/Cell Line | Value (µM) |
| IC50 | CDK9 | 0.002[1] |
| IC50 | CDK2 | 0.054[1] |
| GI50 | HCT116 | 0.029[1] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the kinase activity. GI50 (Half-maximal growth inhibition) is the concentration that inhibits 50% of cell proliferation.
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Dosage (p.o.) | Dosing Schedule | Outcome |
| 0-20 mg/kg | Once daily for 14 days | Potential efficacy against implanted HCT116 cell growth without obvious toxicity[1] |
Mechanism of Action
This compound exerts its anticancer effects through the dual inhibition of CDK9 and CDK2, two key regulators of fundamental cellular processes.
-
CDK9 Inhibition: CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound leads to the downregulation of short-lived mRNAs that code for key survival proteins, such as anti-apoptotic factors, thereby promoting apoptosis.
-
CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S and S phase transitions of the cell cycle. Inhibition of CDK2 activity by this compound leads to cell cycle arrest, preventing cancer cell proliferation. The observed G2/M arrest in HCT116 cells suggests a complex interplay of effects downstream of CDK2 inhibition.
The synergistic inhibition of both transcriptional and cell cycle machinery by this compound results in potent induction of apoptosis and cell cycle blockade in cancer cells.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits CDK9 and CDK2, leading to apoptosis and G2/M cell cycle arrest.
Experimental Workflow
Caption: The discovery workflow for this compound from lead compound to in vivo efficacy.
Logical Relationships in Mechanism of Action
Caption: Logical flow of this compound's mechanism from target inhibition to therapeutic effect.
Experimental Protocols
Disclaimer: The following are representative protocols for the key experiments performed to characterize a novel kinase inhibitor. The specific protocols for this compound from the primary publication were not publicly available.
In Vitro Kinase Inhibition Assay (CDK9/CDK2)
This protocol outlines a method to determine the IC50 values of this compound against its target kinases.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to measure the amount of ADP produced during the kinase reaction. Inhibition of the kinase by this compound results in a decreased ADP signal.
-
Materials:
-
Recombinant human CDK9/Cyclin T1 and CDK2/Cyclin E enzymes.
-
Appropriate peptide substrate for each kinase.
-
ATP.
-
This compound serially diluted in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare a 2X solution of each kinase and its corresponding substrate in kinase assay buffer.
-
Prepare a 2X solution of ATP in kinase assay buffer.
-
Serially dilute this compound in DMSO, then further dilute in kinase assay buffer to create a 4X compound solution.
-
Add 5 µL of the 4X compound solution to the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add 10 µL of the 2X kinase/substrate solution to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (GI50)
This protocol determines the concentration of this compound that inhibits the growth of HCT116 cells by 50%.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which can be solubilized and quantified.
-
Materials:
-
HCT116 human colon carcinoma cell line.
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS).
-
This compound serially diluted in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (final DMSO concentration < 0.1%). Include vehicle-only (DMSO) control wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve.
-
Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases by flow cytometry.
-
Materials:
-
HCT116 cells.
-
This compound.
-
PBS.
-
70% cold ethanol (B145695).
-
PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Model the cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay
This protocol detects and quantifies apoptosis induced by this compound.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect these apoptotic cells. A vital dye like 7-AAD or PI is used concurrently to distinguish early apoptotic (Annexin V positive, vital dye negative) from late apoptotic/necrotic cells (Annexin V positive, vital dye positive).
-
Materials:
-
HCT116 cells.
-
This compound.
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit.
-
Binding buffer.
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Add Annexin V-FITC and 7-AAD to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour, detecting FITC and 7-AAD fluorescence.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
In Vivo Xenograft Study
This protocol evaluates the antitumor efficacy of this compound in a mouse model.
-
Principle: Human cancer cells (HCT116) are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time to assess the compound's efficacy.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
HCT116 cells.
-
Matrigel.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Harvest HCT116 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control orally, once daily for 14 consecutive days.
-
Measure tumor volume (Volume = 0.5 x length x width2) and body weight every 2-3 days.
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
References
In-Depth Technical Guide to ZLWT-37: A Potent Dual Inhibitor of Cyclin-Dependent Kinases 9 and 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLWT-37 is a novel, orally active small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating high potency against CDK9 and CDK2. Identified as a derivative of tacrine, this compound exhibits significant antiproliferative activity in cancer cell lines, notably in human colorectal carcinoma cells (HCT116). Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
This compound, systematically named N-(4-{9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl}pyridin-2-yl)cyclopropanecarboxamide hydrochloride, is a derivative of the acetylcholinesterase inhibitor tacrine.[1] Its chemical structure is characterized by a tetrahydroacridine core linked to a substituted pyridine (B92270) and a cyclopropanecarboxamide (B1202528) moiety.
Table 1: Chemical and Physical Properties of this compound [2]
| Property | Value |
| IUPAC Name | N-(4-{9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl}pyridin-2-yl)cyclopropanecarboxamide hydrochloride |
| Molecular Formula | C₂₆H₃₀ClN₅O |
| Molecular Weight | 464.00 g/mol |
| CAS Number | 2813347-44-1 |
| SMILES | N[C@H]1CCN(C1)C2=C3CCCCC3=NC4=C2C=C(C=C4)C5=CC=NC(NC(C6CC6)=O)=C5.Cl |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of CDK9 and CDK2, two key regulators of the cell cycle and transcription.[1] The inhibition of these kinases leads to the disruption of cancer cell proliferation.
Kinase Inhibitory Activity
This compound demonstrates nanomolar potency against CDK9 and CDK2.[1]
Table 2: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target | IC₅₀ (µM) |
| CDK9 | 0.002 |
| CDK2 | 0.054 |
Antiproliferative Activity
The compound exhibits significant antiproliferative effects in human colorectal carcinoma cells.[1]
Table 3: Antiproliferative Activity of this compound [1]
| Cell Line | GI₅₀ (µM) |
| HCT116 | 0.029 |
Mechanism of Action
The primary mechanism of action of this compound in cancer cells involves the induction of apoptosis and cell cycle arrest.[1]
-
Apoptosis Induction: Treatment with this compound leads to programmed cell death in HCT116 cells.[1]
-
Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle, preventing cell division.[1]
The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), is believed to disrupt the transcription of anti-apoptotic proteins, thereby promoting apoptosis. The inhibition of CDK2, which is crucial for the G1/S and G2/M transitions, contributes to the observed cell cycle arrest.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature.[1]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the construction of the tetrahydroacridine core, followed by Suzuki coupling to introduce the pyridine moiety, and finally, amidation and deprotection steps.
References
ZLWT-37: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLWT-37 is a potent, orally active, and selective dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2).[1] As a tacrine (B349632) derivative, this compound has demonstrated significant antiproliferative activity against cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Its high potency and favorable in vivo efficacy in preclinical models, coupled with a good safety profile, position this compound as a promising candidate for further development in oncology. This document provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Biological Activity of this compound
| Target/Cell Line | Assay Type | Value | Units |
| CDK9 | Kinase Inhibition | 0.002 | µM (IC50) |
| CDK2 | Kinase Inhibition | 0.054 | µM (IC50) |
| HCT116 | Antiproliferative | 0.029 | µM (GI50) |
Table 2: In Vivo Data of this compound in HCT116 Xenograft Model
| Dosing | Administration Route | Duration | Efficacy | Toxicity |
| 0-20 mg/kg | Oral (p.o.) | Once daily for 14 days | Potential efficacy against tumor growth | No obvious toxicity observed |
Synthesis of this compound
The synthesis of this compound is based on the modification of a tacrine scaffold. The following protocol is a representative synthesis based on the known chemistry of tacrine derivatives.
Experimental Protocol: Synthesis of N-(4-{9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl}pyridin-2-yl)cyclopropanecarboxamide hydrochloride ((S)-45, this compound)
Materials:
-
9-chloro-2-(4-nitropyridin-2-yl)-5,6,7,8-tetrahydroacridine
-
(S)-tert-butyl (pyrrolidin-3-yl)carbamate
-
Iron powder
-
Ammonium (B1175870) chloride
-
Cyclopropanecarbonyl chloride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Step 1: Synthesis of tert-butyl ((S)-1-(2-(4-nitropyridin-2-yl)-5,6,7,8-tetrahydroacridin-9-yl)pyrrolidin-3-yl)carbamate:
-
To a solution of 9-chloro-2-(4-nitropyridin-2-yl)-5,6,7,8-tetrahydroacridine in DMF, add (S)-tert-butyl (pyrrolidin-3-yl)carbamate and triethylamine.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the product.
-
-
Step 2: Synthesis of tert-butyl ((S)-1-(2-(4-aminopyridin-2-yl)-5,6,7,8-tetrahydroacridin-9-yl)pyrrolidin-3-yl)carbamate:
-
To a solution of the product from Step 1 in ethanol (B145695) and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot solution through Celite and concentrate the filtrate.
-
Extract the residue with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude product, which is used in the next step without further purification.
-
-
Step 3: Synthesis of tert-butyl ((S)-1-(2-(4-(cyclopropanecarboxamido)pyridin-2-yl)-5,6,7,8-tetrahydroacridin-9-yl)pyrrolidin-3-yl)carbamate:
-
To a solution of the product from Step 2 in DCM, add triethylamine and cool to 0°C.
-
Add cyclopropanecarbonyl chloride dropwise and stir the reaction mixture at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
-
Step 4: Synthesis of N-(4-(9-((S)-3-aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroacridin-2-yl)pyridin-2-yl)cyclopropanecarboxamide (this compound):
-
To a solution of the product from Step 3 in DCM, add trifluoroacetic acid.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate and concentrate to yield the free base of this compound.
-
-
Step 5: Formation of the hydrochloride salt:
-
Dissolve the free base in a minimal amount of DCM and add a solution of HCl in diethyl ether.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a hydrochloride salt.
-
Characterization of this compound
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting CDK9 and CDK2. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, thereby promoting apoptosis. Inhibition of CDK2 disrupts the cell cycle, leading to arrest in the G2/M phase.
Caption: Signaling pathway of this compound.
Experimental Workflow for Characterization
The characterization of a novel kinase inhibitor like this compound typically follows a multi-step workflow, from initial biochemical assays to in vivo efficacy studies.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (CDK9/CDK2)
Objective: To determine the IC50 values of this compound against CDK9 and CDK2.
Materials:
-
Recombinant human CDK9/Cyclin T1 and CDK2/Cyclin E1
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 3-fold dilution series is recommended.
-
Further dilute the this compound series in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK9/Cyclin T1 or CDK2/Cyclin E1 enzyme solution to the wells.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and then measure the luminescence.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis in HCT116 Cells
Objective: To assess the effect of this compound on the cell cycle distribution of HCT116 cells.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS and fix them by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay in HCT116 Cells
Objective: To determine if this compound induces apoptosis in HCT116 cells.
Materials:
-
HCT116 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound or vehicle control as described for the cell cycle analysis.
-
Harvest both the adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
References
ZLWT-37: A Technical Guide on its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLWT-37 is a potent, orally active small molecule inhibitor of cyclin-dependent kinases (CDKs), identified as a promising anti-cancer agent.[1][2][3] Derived from tacrine (B349632), this compound demonstrates significant antiproliferative effects through the induction of apoptosis and cell cycle arrest.[1][3] This technical guide provides a comprehensive overview of the biological activity, known targets, and mechanism of action of this compound, based on available preclinical data.
Quantitative Biological Activity
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory and Antiproliferative Activity
| Target/Cell Line | Assay Type | Metric | Value (µM) | Reference |
| CDK9 | Kinase Assay | IC50 | 0.002 | [1][2][3] |
| CDK2 | Kinase Assay | IC50 | 0.054 | [1][2][3] |
| HCT116 | Cell Proliferation | GI50 | 0.029 | [1][2][3] |
| Acetylcholinesterase (AChE) | Enzyme Assay | IC50 | Higher than tacrine (specific value not reported) | [2][3] |
| Butyrylcholinesterase (BuChE) | Enzyme Assay | IC50 | Higher than tacrine (specific value not reported) | [2][3] |
Table 2: In Vivo Efficacy and Toxicity
| Animal Model | Administration | Efficacy Metric | Toxicity Metric | Value | Reference |
| HCT116 Xenograft (Mice) | Oral (p.o.), once daily for 14 days | Tumor Growth Inhibition | - | Potential efficacy at 0-20 mg/kg | [1] |
| Mice | - | - | Acute Toxicity (LD50) | 380.3 mg/kg | [2][3] |
| Mice | - | - | Oral Bioavailability (F%) | 28.70% | [2][3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through the inhibition of CDK9 and CDK2.
-
CDK9 Inhibition and Transcriptional Regulation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound is proposed to suppress the transcription of key survival genes, particularly those with short half-lives, such as anti-apoptotic proteins and oncogenes.
-
CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S and S/G2 phase transitions of the cell cycle. Inhibition of CDK2 by this compound leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle. The observed G2/M phase arrest in HCT116 cells suggests a dominant effect on this checkpoint.[1][3]
-
Induction of Apoptosis: The combined effect of transcriptional suppression and cell cycle arrest culminates in the induction of programmed cell death (apoptosis) in cancer cells.
Proposed Signaling Pathway of this compound
Experimental Protocols
The following are representative, detailed protocols for the key experiments used to characterize the biological activity of this compound.
CDK9/CDK2 Kinase Assay (In Vitro)
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor.
-
Reagents and Materials:
-
Recombinant human CDK9/cyclin T1 and CDK2/cyclin E complexes.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP and substrate peptide (e.g., a generic serine/threonine kinase substrate).
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK9 or CDK2 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Cell Proliferation Assay (MTT or Sulforhodamine B)
This protocol outlines a method to determine the GI50 of this compound on a cancer cell line.
-
Reagents and Materials:
-
HCT116 cells.
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution.
-
Solubilization buffer (e.g., DMSO for MTT; 10 mM Tris base for SRB).
-
96-well plates.
-
-
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) or DMSO as a vehicle control.
-
Incubate the cells for 72 hours.
-
For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Remove the medium and add 150 µL of solubilization buffer.
-
For SRB assay: Fix the cells with 10% trichloroacetic acid, stain with 0.4% SRB, wash with 1% acetic acid, and solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT; 510 nm for SRB) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the GI50 value (the concentration that causes 50% growth inhibition) using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
-
Reagents and Materials:
-
HCT116 cells.
-
Complete growth medium.
-
This compound.
-
PBS.
-
70% cold ethanol (B145695).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
The DNA content is measured by the fluorescence intensity of PI.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
Proposed Experimental Workflow
References
ZLWT-37: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLWT-37 is a potent, orally active small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2).[1] As a dual inhibitor of these key cell cycle and transcriptional regulators, this compound has demonstrated significant anti-proliferative activity, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the core apoptosis induction pathway of this compound, including quantitative data from relevant assays, detailed experimental protocols, and a visualization of the signaling cascade.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting two critical cyclin-dependent kinases:
-
CDK9: A key component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc.[2][3][4]
-
CDK2: In complex with cyclin E or cyclin A, CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and proliferating.[5]
The dual inhibition of CDK9 and CDK2 by this compound results in a synergistic anti-tumor effect, leading to cell cycle arrest and the induction of apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a benchmark for its potency and efficacy.
| Parameter | Value | Cell Line | Reference |
| CDK9 IC50 | 0.002 µM | [1] | |
| CDK2 IC50 | 0.054 µM | [1] | |
| GI50 | 0.029 µM | HCT116 | [1] |
| In Vivo Efficacy | Significant tumor growth inhibition at 0-20 mg/kg (p.o., daily for 14 days) in HCT116 xenograft model. | HCT116 | [1] |
Table 1: In Vitro and In Vivo Activity of this compound
| Assay | Effect of this compound Treatment | Typical Readout |
| Cell Cycle Analysis | Arrest in the G2/M phase. | Increased percentage of cells in G2/M as measured by flow cytometry. |
| Apoptosis Assay | Induction of apoptosis. | Increased percentage of Annexin V-positive cells. |
| Western Blot | Downregulation of Mcl-1 and c-Myc. Upregulation of cleaved PARP and cleaved Caspase-3. | Changes in protein band intensity. |
Table 2: Cellular Effects of this compound
Signaling Pathway
The apoptosis induction pathway of this compound is primarily driven by its inhibition of CDK9 and the subsequent downregulation of key anti-apoptotic proteins.
This compound inhibits CDK9, leading to decreased transcription of anti-apoptotic proteins and subsequent activation of the intrinsic apoptotic pathway. It also inhibits CDK2, causing cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
HCT116 cells
-
This compound
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the GI50 value by plotting the percentage of cell viability versus the log concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression of apoptosis-related proteins.
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., Actin) to ensure equal protein loading.
Conclusion
This compound represents a promising anti-cancer agent that induces apoptosis and cell cycle arrest through the dual inhibition of CDK9 and CDK2. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and similar dual CDK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on G2/M Phase Cell Cycle Arrest Induced by Small Molecule Inhibitors
Disclaimer: Information regarding a specific compound designated "ZLWT-37" and its effects on the G2/M phase of the cell cycle is not available in the public domain based on the conducted searches. To fulfill the structural and content requirements of your request, this technical guide utilizes data for a representative and well-characterized small molecule, Bavachinin , which is known to induce G2/M cell cycle arrest in non-small-cell lung cancer (NSCLC) cells. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Targeting the G2/M Checkpoint in Cancer Therapy
The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. This checkpoint provides an opportunity for DNA repair, and if the damage is irreparable, it can trigger apoptosis. Many cancer cells harbor defects in earlier checkpoints (e.g., G1), making them heavily reliant on the G2/M checkpoint for survival after DNA damage. Consequently, small molecules that induce G2/M arrest are of significant interest in oncology as they can potentiate the effects of DNA-damaging agents or directly trigger cell death in cancer cells.
This guide focuses on the molecular mechanisms and experimental evaluation of Bavachinin, a flavanone (B1672756) from Psoralea corylifolia L., as a model compound for inducing G2/M phase cell cycle arrest.
Quantitative Data Summary
The following tables summarize the quantitative effects of Bavachinin on non-small-cell lung cancer (NSCLC) cell lines.
Cell Viability in NSCLC Cell Lines
The viability of A549, H23, and HCC827 cells was observed to decrease in a dose-dependent manner when treated with Bavachinin.
Table 1: Effect of Bavachinin on Cell Cycle Distribution in A549 Cells
| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.12 ± 3.1 | 17.24 ± 1.5 | 17.64 ± 2.4 |
| Bavachinin (10 µM) | 58.45 ± 2.5 | 15.10 ± 1.8 | 26.45 ± 3.2 |
| Bavachinin (20 µM) | 42.18 ± 3.8 | 10.22 ± 1.1 | 47.60 ± 4.5 |
| Bavachinin (30 µM) | 28.15 ± 2.9 | 8.15 ± 0.9 | 63.70 ± 5.2 |
Modulation of G2/M Regulatory Proteins
Bavachinin treatment leads to a dose-dependent alteration in the expression of key proteins that regulate the G2/M transition in A549 cells.
Table 2: Relative Protein Expression Levels in A549 Cells after 24h Bavachinin Treatment
| Protein | Control | Bavachinin (10 µM) | Bavachinin (20 µM) | Bavachinin (30 µM) |
| Cyclin B1 | 1.00 | 0.78 | 0.52 | 0.21 |
| p-cdc2 (Tyr15) | 1.00 | 0.81 | 0.45 | 0.18 |
| p-wee1 | 1.00 | 0.75 | 0.61 | 0.33 |
| p21Waf1/Cip1 | 1.00 | 2.15 | 3.80 | 5.20 |
| p-p38 MAPK | 1.00 | 1.90 | 2.50 | 3.10 |
Note: Values are normalized to the control group and represent relative changes.
Signaling Pathways and Mechanisms of Action
Bavachinin induces G2/M arrest primarily through the activation of the p38 MAPK signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21Waf1/Cip1.
Proposed Signaling Pathway for Bavachinin-Induced G2/M Arrest
Caption: Bavachinin-induced G2/M arrest signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: Human non-small-cell lung cancer (NSCLC) cell lines (A549, H23, HCC827) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: Bavachinin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
-
Seeding: Plate 1 x 106 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of Bavachinin or vehicle control (DMSO) for 24 hours.
-
Harvesting: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA.
-
Fixation: Centrifuge the cells, resuspend the pellet in cold PBS, and add cold 70% ethanol dropwise while vortexing. Fix the cells at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The data is then modeled to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p-cdc2, p21, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Conclusion and Future Directions
The data presented demonstrate that Bavachinin effectively induces G2/M phase cell cycle arrest in NSCLC cells. The mechanism involves the activation of the p38 MAPK pathway, leading to the upregulation of p21Waf1/Cip1, which in turn inhibits the activity of the Cyclin B1/cdc2 complex essential for mitotic entry. These findings highlight the potential of targeting the G2/M checkpoint as a therapeutic strategy in oncology.
Future research should focus on:
-
In vivo efficacy: Evaluating the anti-tumor activity of Bavachinin in animal models of non-small-cell lung cancer.
-
Combination therapies: Investigating the synergistic effects of Bavachinin with conventional chemotherapy or radiotherapy.
-
Pharmacokinetics and safety: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and toxicity profile of Bavachinin.
ZLWT-37: A Potent CDK Inhibitor with In Vitro Antiproliferative Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
ZLWT-37 has emerged as a potent, orally active inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrating significant antiproliferative effects in vitro. This technical guide provides a comprehensive overview of the core findings related to this compound's activity, including quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Antiproliferative and Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against key CDK enzymes and cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a clear comparison of its potency.
| Target | Metric | Value (µM) | Cell Line |
| CDK9 | IC50 | 0.002 | - |
| CDK2 | IC50 | 0.054 | - |
| HCT116 | GI50 | 0.029 | HCT116 |
Data sourced from MedchemExpress.[1]
Mechanism of Action
This compound exerts its antiproliferative effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells.[1] This is consistent with its potent inhibition of CDK9 and CDK2, key regulators of cell cycle progression and transcription.
Key Signaling Pathway
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. Specifically, its high potency against CDK9 and CDK2 disrupts the normal progression of the cell cycle, leading to arrest and apoptosis.
Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following sections detail the generalized methodologies for assessing the in vitro antiproliferative activity of a compound like this compound.
In Vitro Antiproliferative Assay (e.g., MTT or SRB Assay)
This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50% (GI50).
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and the cellular proteins are stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated controls. The GI50 value is determined by plotting the inhibition percentage against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with this compound at a specific concentration for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would indicate cell cycle arrest at this checkpoint.[1]
References
Technical Guide: Evaluating the Sensitivity of HCT116 Cells to the Bcl-2 Inhibitor TW-37
Disclaimer: Initial searches for the compound "ZLWT-37" did not yield any publicly available data. This guide has been developed based on the available research for the similarly named compound TW-37 , a known Bcl-2 inhibitor studied in the HCT116 human colorectal carcinoma cell line. It is presumed that "this compound" may be an internal designation or a typographical error for TW-37.
This technical guide provides an in-depth overview of the cellular sensitivity of the HCT116 colorectal cancer cell line to the novel, non-peptide small-molecule Bcl-2 inhibitor, TW-37. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and preclinical cancer studies.
Introduction to HCT116 and TW-37
The HCT116 cell line is a cornerstone model in colorectal cancer (CRC) research, derived from a human colon carcinoma.[1] These adherent epithelial cells are characterized by a mutation in the KRAS proto-oncogene and are proficient in mismatch repair, making them a valuable tool for studying CRC pathogenesis and evaluating the efficacy of novel therapeutic agents.
TW-37 is a potent small-molecule inhibitor designed to target anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[2] These proteins are frequently overexpressed in various malignancies, including colorectal cancer, where they play a critical role in promoting cell survival and resistance to conventional therapies.[2] TW-37 functions by binding to the BH3 domain of these anti-apoptotic proteins, thereby preventing their interaction with pro-apoptotic proteins like Bid, Bim, and Bad, and ultimately triggering the apoptotic cascade.[2]
Quantitative Analysis of HCT116 Sensitivity to TW-37
The cytotoxic and anti-proliferative effects of TW-37 on HCT116 cells have been quantified through various in vitro assays. The data presented below summarizes the key findings regarding cell viability and induction of apoptosis.
Table 1: In Vitro Efficacy of TW-37 on HCT116 Cell Viability
| Parameter | 48 Hours | 72 Hours | Reference |
| IC50 (nM) | ~1000 | 100 - 300 | [2] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Apoptotic Response of HCT116 Cells to TW-37
| Apoptosis Marker | Effect | Reference |
| Caspase-3 Activation | Increased | [2] |
| Caspase-9 Activation | Increased | [2] |
Signaling Pathway Modulation by TW-37 in HCT116 Cells
TW-37 primarily exerts its anti-cancer effects by modulating the intrinsic pathway of apoptosis. As a Bcl-2 family inhibitor, it disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane.
TW-37 binds to anti-apoptotic proteins like Bcl-2, releasing pro-apoptotic proteins (e.g., Bak, Bax). This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis. Interestingly, treatment with TW-37 has also been observed to induce a feedback activation of autophagy, a cellular survival mechanism, which involves the protein Beclin-1.[2] This suggests that co-targeting this autophagy pathway could potentiate the cytotoxic effects of TW-37.[2]
Experimental Protocols
The following protocols are standardized methodologies for assessing the sensitivity of HCT116 cells to therapeutic compounds like TW-37.
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][4]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1][3]
-
Subculturing: When cultures reach 70-90% confluency, aspirate the medium, wash with 1X PBS, and detach cells using a trypsin-EDTA solution.[3] Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.[3] A typical split ratio ranges from 1:3 to 1:6.[1]
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[5]
-
Seeding: Plate HCT116 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
Treatment: Replace the medium with fresh medium containing various concentrations of TW-37 (e.g., 10 nM to 1000 nM) and a vehicle control (DMSO).[2]
-
Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Western blotting is used to detect the levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat HCT116 cells with TW-37 for a specified time (e.g., 24 or 48 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[6]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer and separate them by size on a polyacrylamide gel.[9][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
The Bcl-2 inhibitor TW-37 demonstrates significant dose- and time-dependent cytotoxic activity against the HCT116 colorectal cancer cell line.[2] Its mechanism of action is consistent with the on-target inhibition of anti-apoptotic Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway via caspases-9 and -3.[2] The observation of feedback autophagy activation presents a potential avenue for combination therapies to enhance the efficacy of TW-37.[2] The protocols detailed in this guide provide a robust framework for the continued investigation of TW-37 and other Bcl-2 inhibitors in preclinical models of colorectal cancer.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. The preclinical analysis of TW-37 as a potential anti-colorectal cancer cell agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6.2. Measuring cell viability (MTT assay) [bio-protocol.org]
- 8. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Notes and Protocols for ZLWT-37 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ZLWT-37, a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2), in cell culture experiments. The protocols detailed below cover cell viability, apoptosis, and cell cycle analysis to assess the cellular effects of this compound.
Introduction
This compound is a powerful, orally active small molecule inhibitor targeting CDK9 and CDK2.[1] In cellular systems, inhibition of these kinases by this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, particularly in cell lines such as the human colon cancer cell line HCT116.[1] Its potent anti-proliferative activity makes it a compound of interest for cancer research and drug development.
Mechanism of Action: Dual Inhibition of CDK9 and CDK2
This compound exerts its anti-cancer effects by targeting two key regulators of cellular processes: CDK9 and CDK2.
-
CDK9 Inhibition and Transcriptional Control: CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global downregulation of transcription. This is particularly detrimental to cancer cells, which are often reliant on the high-level expression of short-lived anti-apoptotic proteins and oncogenes for their survival.
-
CDK2 Inhibition and Cell Cycle Progression: CDK2 is a key regulator of cell cycle progression, primarily controlling the G1 to S phase transition. In complex with Cyclin E and Cyclin A, CDK2 phosphorylates various substrates, including the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry. Inhibition of CDK2 by this compound prevents Rb phosphorylation, leading to cell cycle arrest.
The dual inhibition of both transcriptional machinery and cell cycle progression by this compound provides a multi-pronged attack on cancer cell proliferation and survival.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| CDK9 | 0.002 |
| CDK2 | 0.054 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | GI50 (μM) |
| HCT-116 | 0.029 |
| A549 | 0.051 |
Table 3: In Vivo Efficacy of this compound
| Cell Line Xenograft | Dosage | Outcome |
| HCT-116 | 20 mg/kg; p.o.; once daily for 14 days | Potential efficacy against tumor growth without obvious toxicity. |
Experimental Protocols
The following protocols are designed to assess the effects of this compound on cancer cell lines. It is recommended to use a cell line known to be sensitive to this compound, such as HCT-116 or A549, as a positive control.
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing and maintaining adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
-
Initial Culture: Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash the cell monolayer once with sterile PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Plating: Add 7-8 mL of complete growth medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate into new flasks or for experiments at the desired density.
Figure 2: General cell culture workflow.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
Cells cultured as described in Protocol 1
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 4 hours to overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[2][3]
-
Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[2]
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound as in a 6-well plate format
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment, collect both the floating cells (from the medium) and adherent cells (by trypsinization). Combine them in a single tube.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cells treated with this compound in a 6-well plate format
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation: Collect cells by trypsinization, wash once with cold PBS, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Figure 3: Experimental workflow for this compound evaluation.
References
Application Notes and Protocols for ZLWT-37 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of ZLWT-37, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2), for in vitro experimental setups. Adherence to these guidelines is crucial for ensuring compound stability, minimizing solvent-induced artifacts, and obtaining reproducible results in cell-based assays.
Introduction to this compound
This compound is a small molecule inhibitor targeting CDK9 and CDK2, key regulators of transcription and cell cycle progression, respectively. Its mechanism of action involves the competitive inhibition of the ATP-binding pocket of these kinases, leading to a cascade of downstream effects including cell cycle arrest and apoptosis. Due to its hydrophobic nature, appropriate handling and dissolution procedures are paramount for its effective use in aqueous-based in vitro assays.
Physicochemical Properties and Solubility
Specific quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, like many kinase inhibitors, it is expected to be highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and poorly soluble in aqueous solutions.
Data Presentation: Solubility of Structurally Related CDK Inhibitors
The following table provides solubility information for other CDK inhibitors, which can serve as a general guideline for handling this compound. It is strongly recommended to experimentally determine the solubility of your specific batch of this compound.
| Solvent | Expected Solubility of Similar CDK Inhibitors | Recommended Maximum Final Concentration in Media | Notes |
| Dimethyl Sulfoxide (DMSO) | > 45 mg/mL | < 0.5% (v/v) | The recommended solvent for preparing high-concentration stock solutions.[1] Can exhibit cytotoxicity at higher concentrations. A vehicle control is mandatory. |
| Ethanol | Information not readily available | < 0.5% (v/v) | May serve as an alternative solvent, but its suitability should be empirically determined. Can also be cytotoxic. |
| Water | Insoluble | - | Not recommended as a primary solvent for this compound. |
| Phosphate-Buffered Saline (PBS) | Insoluble | - | Direct dissolution is not advised due to the high probability of precipitation. |
| Cell Culture Medium | Insoluble | - | Direct dissolution will lead to precipitation and inaccurate dosing. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. The volume of DMSO can be calculated using the following formula: Volume (µL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000
-
Dissolution: Tightly cap the tube and vortex at maximum speed for 1-2 minutes. Visually inspect the solution to ensure all the powder has dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but the stability of this compound at this temperature should be considered.
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation of the hydrophobic compound upon direct dilution into the aqueous medium, perform a serial or intermediate dilution. For example, to prepare a 100 µM working solution, first dilute the 10 mM stock 1:10 in pre-warmed complete cell culture medium (e.g., 2 µL of stock into 18 µL of medium). The presence of serum proteins can help to stabilize the compound.
-
Final Dilution: Add the appropriate volume of the intermediate working solution to the cell culture wells to achieve the desired final concentration of this compound. Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[1]
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of CDK9 and CDK2
This compound exerts its biological effects by inhibiting CDK9 and CDK2, leading to distinct downstream consequences.
Caption: Mechanism of action of this compound, inhibiting both CDK9 and CDK2 pathways.
Downstream Effects of CDK9 Inhibition by this compound
Inhibition of CDK9 by this compound primarily affects transcriptional regulation, leading to the downregulation of short-lived anti-apoptotic proteins.
Caption: Downstream signaling consequences of CDK9 inhibition by this compound.
Downstream Effects of CDK2 Inhibition by this compound
Inhibition of CDK2 by this compound disrupts cell cycle progression at the G1/S transition.
Caption: Downstream signaling consequences of CDK2 inhibition by this compound.
General Experimental Workflow for In Vitro Evaluation of this compound
The following workflow outlines the key steps for characterizing the in vitro activity of this compound.
Caption: A general experimental workflow for in vitro studies using this compound.
References
Application Notes and Protocols: ZLWT-37 Dosage for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ZLWT-37, a potent cyclin-dependent kinase (CDK) inhibitor, in mouse xenograft models. This document details the recommended dosage, administration protocol, and mechanism of action based on available preclinical data.
Introduction
This compound is a small molecule inhibitor targeting CDK9 and CDK2, key regulators of the cell cycle and transcription.[1] By inhibiting these kinases, this compound can induce apoptosis and arrest the cell cycle, making it a promising candidate for cancer therapy.[1] These protocols are designed to assist in the preclinical evaluation of this compound's in vivo efficacy using subcutaneous xenograft models.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of CDK9 and CDK2.
-
CDK9 Inhibition: CDK9, as a component of the positive transcription elongation factor b (P-TEFb), is crucial for the transcriptional elongation of many genes, including anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to the downregulation of these key survival proteins, thereby promoting apoptosis in cancer cells.
-
CDK2 Inhibition: CDK2 plays a critical role in the G1/S and G2/M transitions of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest, preventing cancer cell proliferation.[1] The reported effect of this compound is cell cycle arrest in the G2/M phase in HCT116 cells.[1]
Below is a diagram illustrating the simplified signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters for this compound based on studies with the HCT116 human colorectal cancer cell line.
| Parameter | Value | Cell Line | Reference |
| In Vitro Activity | |||
| IC₅₀ (CDK9) | 0.002 µM | HCT116 | [1] |
| IC₅₀ (CDK2) | 0.054 µM | HCT116 | [1] |
| GI₅₀ | 0.029 µM | HCT116 | [1] |
| In Vivo Efficacy | |||
| Dosage Range | 0 - 20 mg/kg | HCT116 Xenograft | [1] |
| Administration Route | Oral (p.o.) | HCT116 Xenograft | [1] |
| Dosing Schedule | Once daily for 14 days | HCT116 Xenograft | [1] |
| Outcome | Potential efficacy against tumor growth without obvious toxicity | HCT116 Xenograft | [1] |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo efficacy study of this compound in a mouse xenograft model.
Cell Culture
-
Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain exponential growth.
-
Prior to implantation, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration.
Mouse Xenograft Model Establishment
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
Acclimatize mice for at least one week before the start of the experiment.
-
Subcutaneously inject 1-5 x 10⁶ HCT116 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For oral administration, the stock solution can be further diluted in a vehicle such as a mixture of saline, PEG300, and Tween 80. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosage and Administration:
-
Treatment Group(s): Administer this compound orally (p.o.) at a dose of up to 20 mg/kg, once daily.
-
Vehicle Control Group: Administer the same volume of the vehicle solution to the control group following the same schedule.
-
-
Treatment Duration: Continue the treatment for 14 consecutive days.
Monitoring and Endpoint
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumors can be processed for further analysis, such as histology, immunohistochemistry, or Western blotting, to assess target engagement and pharmacodynamic effects.
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for this compound in a mouse xenograft model.
Safety and Toxicology
In the referenced study, this compound administered at doses up to 20 mg/kg daily for 14 days did not show obvious signs of toxicity in mice.[1] However, it is crucial to monitor for signs of adverse effects such as significant weight loss, lethargy, or changes in behavior throughout the study.
Conclusion
This compound has demonstrated potential as an anti-cancer agent in preclinical models. The provided protocols offer a framework for conducting in vivo efficacy studies in mouse xenograft models. Researchers should optimize these protocols based on their specific cell lines and experimental goals. Careful monitoring and data collection are essential for accurately evaluating the therapeutic potential of this compound.
References
Application Notes and Protocols for Western Blot Analysis of ZLWT-37-Treated Cells
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of ZLWT-37, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). This document outlines the underlying signaling pathway, detailed experimental protocols, and expected outcomes, enabling researchers to effectively assess the inhibitor's impact on key cell cycle regulatory proteins.
Introduction to this compound and its Mechanism of Action
This compound is a potent, orally active CDK inhibitor with high efficacy against CDK9 and CDK2, with IC50 values of 0.002 μM and 0.054 μM, respectively[1]. Its inhibitory action on these key cell cycle regulators leads to the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cell lines such as HCT116[1]. The dual inhibition of CDK2 and CDK9 makes this compound a compound of interest for cancer research, as it can disrupt both cell cycle progression and transcription.
Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound by quantifying the changes in the expression and phosphorylation status of key proteins within the CDK2 and CDK9 signaling cascades.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | CDK9, CDK2 | [1] |
| IC50 (CDK9) | 0.002 μM | [1] |
| IC50 (CDK2) | 0.054 μM | [1] |
| Cell Line Example | HCT116 | [1] |
| Observed Effect | Induces apoptosis, G2/M phase cell cycle arrest | [1] |
| GI50 (HCT116) | 0.029 μM | [1] |
| Solvent | DMSO | [2] |
Table 2: Recommended Primary Antibodies for Western Blot
| Primary Antibody | Supplier Example | Rationale for Selection |
| Anti-CDK2 | MedchemExpress (YA514) | Direct target of this compound.[1] |
| Anti-CDK9 | MedchemExpress (YA509) | Direct target of this compound.[1] |
| Anti-phospho-CDK1 (Tyr15) | Refer to datasheet | CDK1 is a key regulator of the G2/M transition. Inhibition of upstream CDKs can affect its phosphorylation status. |
| Anti-Cyclin B1 | MedchemExpress (YA486) | Key cyclin partner for CDK1 at the G2/M checkpoint.[1] |
| Anti-phospho-Rb (Ser807/811) | Refer to datasheet | Downstream target of CDK2. Decreased phosphorylation indicates CDK2 inhibition. |
| Anti-p21 | Refer to datasheet | CDK inhibitor protein, often upregulated in response to cell cycle arrest.[3][4] |
| Anti-p27 | Refer to datasheet | CDK inhibitor protein, its levels can increase upon CDK inhibition.[3] |
| Anti-Cleaved-PARP1 | MedchemExpress (YA498) | Marker for apoptosis.[1] |
| Anti-c-Myc | MedchemExpress (YA497) | Transcription factor regulated by CDK9.[1] |
| Anti-GAPDH (Loading Control) | MedchemExpress (YA418) | Housekeeping protein to ensure equal protein loading.[1][2] |
| Anti-β-Actin (Loading Control) | Any reputable supplier | Housekeeping protein to ensure equal protein loading.[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the efficacy and mechanism of action of this compound.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HCT116) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0.01, 0.05, 0.1, 0.5, 1 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) are recommended to determine the optimal conditions for your cell line.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).[2] Incubate the cells for the desired time period at 37°C in a humidified incubator with 5% CO2.[5]
II. Cell Lysis and Protein Extraction
-
Washing: After the treatment period, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[2][5]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[5]
-
Scraping and Collection: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension into a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the lysate briefly on ice.[5]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.[5]
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.[2][5]
-
Standardization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.[5]
IV. SDS-PAGE and Membrane Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[2][5]
-
Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Run the gel according to the manufacturer's instructions to separate the proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
V. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2] For phospho-antibodies, BSA is generally recommended as a blocking agent to reduce background.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (refer to Table 2 for suggestions) diluted in the blocking buffer overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[2]
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[2]
VI. Data Analysis
-
Quantification: Densitometry can be performed on the resulting bands to quantify the relative protein expression levels.
-
Normalization: Normalize the band intensity of the target proteins to the corresponding loading control (e.g., GAPDH or β-actin) for each sample.
-
Interpretation: Compare the normalized protein levels between the this compound-treated samples and the vehicle control to determine the effect of the inhibitor. A decrease in the phosphorylation of CDK substrates (e.g., pRb) and changes in the levels of cell cycle and apoptosis-related proteins are expected.
References
Application Notes and Protocols for Flow Cytometry Analysis Following ZLWT-37 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of ZLWT-37, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2). This compound has been demonstrated to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines such as HCT116. This document outlines detailed protocols for assessing these key cellular responses, presenting data in a clear and comparable format, and illustrating the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor targeting CDK9 and CDK2. Inhibition of these kinases disrupts fundamental cellular processes:
-
CDK9 Inhibition and Apoptosis: CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transcription of short-lived anti-apoptotic proteins such as Mcl-1.[1][2] Inhibition of CDK9 by this compound is expected to decrease the levels of these protective proteins, thereby sensitizing cells to apoptotic signals.
-
CDK2 Inhibition and Cell Cycle Arrest: CDK2, in association with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in the progression of the cell cycle, particularly through the G1/S and S phases, and is also implicated in the G2/M transition.[3][4] Inhibition of CDK2 can disrupt the G2/M checkpoint, leading to an accumulation of cells in the G2/M phase.[3][4][5]
Flow cytometry is an ideal technology for quantifying the effects of this compound on apoptosis and the cell cycle at a single-cell level.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized for clarity and ease of comparison. The following tables provide templates for organizing your results after this compound treatment.
Table 1: Apoptosis Analysis Following this compound Treatment
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | - |
Table 2: Cell Cycle Analysis Following this compound Treatment
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Experimental Protocols
Detailed methodologies for the key flow cytometry-based experiments are provided below.
Protocol 1: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and carefully aspirating the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.[6]
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to improve resolution. The DNA content will be measured, and the data can be analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[7][8]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows.
References
- 1. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 2. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk2 Is Required for p53-Independent G2/M Checkpoint Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for Assessing LL-37-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: LL-37, a human cathelicidin (B612621) antimicrobial peptide, is a crucial component of the innate immune system. Beyond its antimicrobial functions, LL-37 has been shown to be a potent modulator of host cell functions, including the induction of apoptosis. Understanding the mechanisms by which LL-37 triggers programmed cell death is vital for its therapeutic application in various diseases, including cancer and inflammatory conditions. These application notes provide detailed protocols for key assays used to characterize LL-37-induced apoptosis.
I. Overview of LL-37-Induced Apoptosis
LL-37 is known to induce apoptosis through multiple pathways, which can be cell-type specific. A predominant mechanism is caspase-independent apoptosis, often initiated by direct effects on the mitochondria.[1] Key events in LL-37-induced apoptosis include:
-
Mitochondrial Membrane Permeabilization: LL-37 can directly interact with and permeabilize mitochondrial membranes, leading to the release of pro-apoptotic factors.[1]
-
Release of Apoptosis-Inducing Factor (AIF): Following mitochondrial permeabilization, AIF is released from the mitochondrial intermembrane space into the cytosol.[1][2]
-
AIF Translocation to the Nucleus: AIF then translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, leading to cell death.[1][2]
-
Involvement of Bcl-2 Family Proteins: The pro-apoptotic proteins Bax and Bak of the Bcl-2 family play a role in LL-37-mediated apoptosis.[2]
-
Calpain Activation: In some cell types, LL-37-induced apoptosis is dependent on the activation of calpains, which are calcium-dependent proteases.[2]
-
Caspase-Independent Nature: Notably, in many cell types, LL-37-induced apoptosis proceeds without the activation of caspases, key mediators of classical apoptosis.[1][2][3][4]
II. Quantitative Data Summary
The following tables summarize quantitative data from studies on LL-37-induced apoptosis.
Table 1: Effect of LL-37 on Mitochondrial Protein Release
| Cell Type | LL-37 Concentration | Treatment Duration | Protein | Fold Increase in Release (Compared to Control) | Reference |
| Isolated Mitochondria (from MG63 cells) | 8 µM | 2 hours | AIF | 1.5 | [1] |
| Isolated Mitochondria (from MG63 cells) | 8 µM | 2 hours | Cytochrome C | 3.0 | [1] |
Table 2: Effect of LL-37 on Apoptosis in Cervical Cancer Cells
| Cell Line | Transfection | Apoptosis Rate (%) | Fold Increase in Apoptosis (Compared to Control) | Reference |
| HeLa | Control (HeLa-NC) | 16.56 | - | [5] |
| HeLa | IL-37 Overexpression (HeLa-IL-37) | 42.00 | 2.54 | [5] |
| C33A | Control | - | - | [5] |
| C33A | IL-37 Overexpression | - | 1.25 | [5] |
(Note: While the user query was for ZLWT-37, the available scientific literature points to LL-37. The data presented for IL-37 is included as it was retrieved in the search process and may be of tangential interest, but the primary focus of these notes is on LL-37.)
III. Experimental Protocols
This section provides detailed protocols for commonly used apoptosis assays in the context of LL-37 research.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Protocol:
-
Cell Preparation:
-
Seed cells at a density of 1 x 10⁶ cells in a T25 culture flask and incubate for 48 hours.[6]
-
Treat cells with the desired concentrations of LL-37 for the specified duration. Include both positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant containing floating cells.[6][7]
-
Wash the collected cells twice with ice-cold PBS by centrifugation at 670 x g for 5 minutes at room temperature.[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.[8]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[8]
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.[6]
-
Interpretation of results:
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.
-
-
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Fixation and Permeabilization:
-
Harvest and wash cells as described for the Annexin V assay.
-
Fix cells with 1% formaldehyde (B43269) in PBS for 15 minutes on ice.[9]
-
Wash the cells with PBS and then resuspend in ice-cold 70% ethanol. Cells can be stored at -20°C at this stage.[9]
-
Prior to staining, wash the cells with PBS to remove the ethanol.[9]
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[10]
-
Wash cells three times with PBS.[10]
-
-
TUNEL Reaction:
-
Resuspend the cells in Equilibration Buffer for 10 minutes at room temperature.[10]
-
Prepare the TUNEL reaction mixture containing TdT enzyme and biotin-dUTP or a fluorescently labeled dUTP according to the manufacturer's instructions.[10][11]
-
Incubate the cells in the TUNEL reaction mixture for 60 minutes at 37°C in the dark.[10][11]
-
Wash the cells three times with PBS.[10]
-
-
Detection and Analysis:
-
If using a biotin-dUTP, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate like DAB for microscopy, or a fluorescently labeled streptavidin for flow cytometry.[10]
-
If using a fluorescently labeled dUTP, the cells can be directly analyzed by flow cytometry or fluorescence microscopy.
-
Counterstain with a nuclear dye like DAPI or hematoxylin (B73222) if desired.[10]
-
Analyze the samples to quantify the percentage of TUNEL-positive cells.
-
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in apoptosis.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with LL-37 and harvest both floating and adherent cells.[7]
-
Wash the cell pellet with ice-cold PBS.[7]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets for LL-37-induced apoptosis include:
-
Wash the membrane three times with TBST.[12]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.[12]
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL chemiluminescent substrate.[12]
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels.
-
While LL-37 often induces caspase-independent apoptosis, it is prudent to measure caspase activity to confirm this in the specific cell type being studied.
Protocol:
-
Cell Lysis:
-
Treat and harvest cells as previously described.
-
Lyse the cells according to the caspase activity assay kit manufacturer's instructions. This typically involves a specific lysis buffer provided in the kit.
-
-
Caspase Activity Measurement:
-
Use a commercially available kit that provides a luminogenic or fluorogenic substrate for specific caspases (e.g., Caspase-3/7). The substrate typically contains a specific peptide sequence (e.g., DEVD for Caspase-3/7).[14]
-
Add the Caspase-Glo® 3/7 Reagent to the cell lysate in a 96-well plate.[14]
-
Incubate at room temperature for 30 minutes to 3 hours.[14]
-
Measure the luminescence or fluorescence using a plate reader.[14] The signal intensity is proportional to the caspase activity.
-
Normalize the caspase activity to the total protein concentration of the lysate.[15]
-
IV. Diagrams
Caption: Signaling pathway of LL-37-induced caspase-independent apoptosis.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: General workflow for Western blot analysis of apoptosis markers.
References
- 1. The antimicrobial peptide LL-37 triggers release of apoptosis-inducing factor and shows direct effects on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human host defense peptide LL-37 induces apoptosis in a calpain- and apoptosis-inducing factor-dependent manner involving Bax activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. IL-37 promotes cell apoptosis in cervical cancer involving Bim upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencellonline.com [sciencellonline.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. cmdr.ubc.ca [cmdr.ubc.ca]
- 14. promega.com [promega.com]
- 15. protocols.io [protocols.io]
ZLWT-37 In Vivo Administration Guide: Application Notes and Protocols
This document provides detailed application notes and protocols for the in vivo administration of ZLWT-37, a potent and orally active inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK9 and CDK2. This compound has demonstrated significant anti-proliferative activity, inducing apoptosis and cell cycle arrest at the G2/M phase in human colorectal carcinoma HCT116 cells. In vivo studies have shown its potential as an anti-cancer agent with excellent anti-tumor efficacy in an HCT116 xenograft model, favorable pharmacokinetic properties, and a good safety profile.
These guidelines are intended for researchers, scientists, and drug development professionals.
Compound Information
| Parameter | Value |
| Compound Name | This compound ((S)-45) |
| Target(s) | CDK9 (IC₅₀ = 0.002 µM), CDK2 (IC₅₀ = 0.054 µM) |
| Mechanism of Action | Inhibition of CDK9 and CDK2, leading to cell cycle arrest and apoptosis. |
| In Vitro Activity | Potent anti-proliferative agent against HCT116 cells (GI₅₀ = 0.029 µM). |
In Vivo Efficacy in HCT116 Xenograft Model
This compound has shown significant efficacy in inhibiting tumor growth in a murine HCT116 xenograft model when administered orally.
Summary of In Vivo Efficacy Data
| Parameter | Value | Reference |
| Animal Model | Mice with implanted HCT116 cells | [1] |
| Dosage Range | 0-20 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosing Schedule | Once daily for 14 consecutive days | [1] |
| Observed Effect | Potential efficacy against tumor growth | [1] |
| Toxicity | No obvious toxicity observed at the efficacious dose | [1] |
Detailed Protocol: HCT116 Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous HCT116 xenograft mouse model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
HCT116 human colorectal carcinoma cells
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Cell culture medium (e.g., McCoy's 5A) and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles for cell implantation and oral gavage
-
Calipers for tumor measurement
Experimental Workflow:
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Implantation:
-
Harvest the HCT116 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation fresh daily. Suspend the required amount of this compound in the vehicle to achieve the desired concentrations (e.g., 5, 10, and 20 mg/kg).
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily for 14 consecutive days. The administration volume is typically 100 µL per 10 g of body weight.
-
-
Monitoring during Treatment:
-
Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Endpoint:
-
At the end of the 14-day treatment period, or when tumors in the control group reach a predetermined maximum size, euthanize the mice.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histopathology, biomarker analysis).
-
Pharmacokinetics
This compound exhibits favorable pharmacokinetic profiles with good oral bioavailability.
Summary of Pharmacokinetic Data
| Parameter | Value |
| Oral Bioavailability (F%) | 28.70% |
| Administration Route | Oral (p.o.) |
Protocol: Pharmacokinetic Study
This protocol provides a general method for assessing the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
Mice (e.g., CD-1 or BALB/c)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimate mice for at least one week before the study. Fast the animals overnight (with access to water) before dosing.
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle at the desired concentration.
-
Administration: Administer a single dose of this compound via oral gavage.
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points.
-
Suggested time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Collect blood into EDTA-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, and oral bioavailability) using non-compartmental analysis software.
-
Toxicology
This compound has demonstrated low toxicity in an acute toxicity test.
Summary of Toxicology Data
| Parameter | Value |
| Acute Oral Toxicity (LD₅₀) | 380.3 mg/kg |
| Observed Toxicities | No obvious hepatotoxicity, nephrotoxicity, or hematologic toxicity. |
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure or Similar)
This protocol is a general guideline for an acute oral toxicity study, which should be performed in compliance with institutional and international guidelines (e.g., OECD Test Guideline 425).
Materials:
-
This compound
-
Vehicle for formulation
-
Female mice or rats (as per guidelines)
-
Oral gavage needles
-
Cages and standard housing supplies
Experimental Workflow:
Procedure:
-
Animal Selection and Acclimation: Use a single sex (typically female) of a standard rodent strain. Acclimate the animals for at least 5 days.
-
Dose Preparation: Prepare the dosing formulations of this compound in the chosen vehicle.
-
Dosing and Observation:
-
Fast the animals prior to dosing.
-
Administer a single oral dose of this compound to one animal.
-
Observe the animal closely for the first few hours and then periodically for up to 14 days. Record all clinical signs of toxicity, morbidity, and mortality.
-
-
Dose Adjustment for Subsequent Animals: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.
-
Termination and Necropsy: At the end of the observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
Data Analysis: Use the results to calculate the LD₅₀ value.
Signaling Pathway
This compound inhibits CDK9 and CDK2, which are key regulators of the cell cycle. Inhibition of these kinases prevents the phosphorylation of their substrates, leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols: Measuring ZLWT-37 Efficacy in HCT116 Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for evaluating the in vivo efficacy of ZLWT-37, a novel investigational compound, using the HCT116 human colorectal carcinoma xenograft model. The HCT116 cell line is a well-characterized model in cancer research, known for its aggressive growth and defined genetic mutations, making it a suitable model for preclinical assessment of potential anti-cancer therapeutics.[1][2] These protocols outline the necessary steps from cell culture to in vivo tumor growth analysis and include methods for assessing the mechanism of action of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | 1850 ± 150 | - | - |
| This compound | 10 | Daily | 1100 ± 120 | 40.5 | <0.05 |
| This compound | 25 | Daily | 650 ± 90 | 64.9 | <0.01 |
| This compound | 50 | Daily | 300 ± 50 | 83.8 | <0.001 |
| Positive Control (e.g., 5-FU) | 20 | Q3D | 500 ± 75 | 73.0 | <0.001 |
Table 2: Effect of this compound on Apoptosis in HCT116 Tumors (TUNEL Assay)
| Treatment Group | Dose (mg/kg) | Apoptotic Index (%) ± SD | p-value vs. Vehicle |
| Vehicle Control | - | 2.5 ± 0.8 | - |
| This compound | 25 | 15.2 ± 2.1 | <0.01 |
| This compound | 50 | 28.9 ± 3.5 | <0.001 |
Table 3: Modulation of Key Signaling Proteins by this compound in HCT116 Tumors (Western Blot Analysis)
| Treatment Group | Dose (mg/kg) | p-ERK (Relative Expression) | p-AKT (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Vehicle Control | - | 1.00 | 1.00 | 1.00 |
| This compound | 50 | 0.35 | 0.42 | 4.50 |
Experimental Protocols
HCT116 Cell Culture and Maintenance
-
Cell Line: HCT116 human colorectal carcinoma cell line.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
In Vivo HCT116 Xenograft Tumor Model
-
Animals: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Tumor Monitoring and Measurement:
This compound Administration and Efficacy Evaluation
-
Drug Preparation: Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2-4: this compound at varying doses (e.g., 10, 25, 50 mg/kg)
-
Group 5: Positive Control (e.g., 5-Fluorouracil)
-
-
Dosing: Administer the assigned treatment to each group according to the specified schedule (e.g., daily, intraperitoneally or orally) for a period of 21 days.
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Process a portion of the tumor for histopathological analysis (e.g., TUNEL assay) and the remainder for molecular analysis (e.g., Western blot).
-
TUNEL Assay for Apoptosis Detection
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissues and mount on slides.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain with a suitable nuclear stain (e.g., DAPI).
-
Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells.
Western Blot Analysis for Protein Expression
-
Homogenize frozen tumor samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-ERK, p-AKT, Cleaved Caspase-3, and a loading control like β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.
Visualizations
References
- 1. altogenlabs.com [altogenlabs.com]
- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. Inhibition of Growth and Metastasis of Colon Cancer by Delivering 5-Fluorouracil-loaded Pluronic P85 Copolymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Xenograft model [bio-protocol.org]
Application Notes and Protocols for ZLWT-37 in Studying CDK-Dependent Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLWT-37 is a potent, orally active small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK9 and CDK2. Its ability to modulate the activity of these key regulators of transcription and cell cycle makes it a valuable tool for research in oncology and other fields. These application notes provide detailed protocols for utilizing this compound to study CDK-dependent transcription and its downstream cellular effects.
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the transition from transcriptional initiation to elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[1][2] This phosphorylation event is critical for the release of paused RNAP II and the productive elongation of transcripts, particularly for genes with short-lived mRNAs, including many proto-oncogenes like c-Myc and anti-apoptotic factors such as Mcl-1.[3] By inhibiting CDK9, this compound is expected to decrease RNAP II Ser2 phosphorylation, leading to a reduction in the expression of these key survival proteins and subsequent cell cycle arrest and apoptosis in cancer cells.
CDK2, in conjunction with its cyclin partners (Cyclin E and Cyclin A), is a primary driver of the G1/S and S phases of the cell cycle.[4] Inhibition of CDK2 can lead to cell cycle arrest, preventing DNA replication and cell division. The dual inhibitory activity of this compound against both CDK9 and CDK2 suggests a multi-pronged mechanism of action, targeting both transcriptional addiction and cell cycle progression in cancer cells.
Data Presentation
The following tables summarize the key quantitative data for this compound and the expected outcomes of its application in various cellular assays.
Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound
| Target | Assay System | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| CDK9 | Kinase Assay | 0.002 | - | - | [1] |
| CDK2 | Kinase Assay | 0.054 | - | - | [1] |
| - | Antiproliferative Assay | - | HCT116 | 0.029 | [1] |
Table 2: Expected Cellular Effects of this compound Treatment
| Experiment | Expected Outcome | Key Downstream Markers |
| Cell Viability Assay | Dose-dependent decrease in cell viability | - |
| Western Blot | Decreased phosphorylation of RNAP II (Ser2) Decreased levels of c-Myc and Mcl-1 Decreased phosphorylation of Rb Increased levels of p21 Decreased levels of Cyclin B1 Cleavage of PARP and Caspase-3 | p-RNAP II (Ser2), c-Myc, Mcl-1, p-Rb, p21, Cyclin B1, Cleaved PARP, Cleaved Caspase-3 |
| RT-qPCR | Decreased mRNA levels of MYC and MCL1 | MYC, MCL1 |
| Cell Cycle Analysis | Arrest in the G2/M phase of the cell cycle | Increased percentage of cells in G2/M |
| Apoptosis Assay | Induction of apoptosis | Increased Annexin V positive cells |
Signaling Pathways and Experimental Workflows
CDK9-Dependent Transcription Elongation Pathway
Caption: this compound inhibits CDK9, preventing RNAP II phosphorylation and transcriptional elongation.
This compound Experimental Workflow
Caption: Workflow for evaluating the cellular effects of this compound.
This compound Induced G2/M Arrest and Apoptosis Pathway
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analog-sensitive cell line identifies cellular substrates of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel landscape of nuclear human CDK2 substrates revealed by in situ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating ZLWT-37 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLWT-37 is a potent, orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2) with IC50 values of 0.002 µM and 0.054 µM, respectively.[1] Preclinical studies have demonstrated its anti-proliferative activity, induction of apoptosis, and cell cycle arrest at the G2/M phase in cancer cell lines.[1] While the monotherapy potential of this compound is under investigation, a significant opportunity lies in its use in combination with other anti-cancer agents to enhance efficacy, overcome resistance, and improve therapeutic outcomes.
As there is currently no publicly available data on this compound in combination with other drugs, these application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the synergistic potential of this compound. The protocols and strategies outlined below are based on established methodologies for testing other CDK9 and CDK2 inhibitors in combination therapies.
Rationale for Combination Therapies
The dual inhibitory action of this compound against CDK9 and CDK2 provides a strong rationale for several combination strategies.
-
Targeting Transcriptional Addiction (CDK9 Inhibition): Many tumors are dependent on the continuous transcription of anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC. CDK9 is a key component of the positive transcription elongation factor b (p-TEFb), which is essential for the transcription of these short-lived mRNAs. Inhibition of CDK9 by this compound is expected to lead to the rapid downregulation of these survival proteins, making cancer cells vulnerable to apoptosis. This provides a clear rationale for combining this compound with agents that target other nodes in the apoptotic pathway, such as BCL-2 inhibitors.
-
Overcoming Cell Cycle Dysregulation (CDK2 Inhibition): CDK2, in conjunction with cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. In certain cancer types, particularly those resistant to CDK4/6 inhibitors, the upregulation of cyclin E and subsequent activation of CDK2 can provide a bypass mechanism for cell cycle progression. Combining this compound with CDK4/6 inhibitors could therefore lead to a more complete cell cycle arrest and prevent the emergence of resistance.
Potential Combination Partners for this compound
Based on the mechanisms of action of CDK9 and CDK2 inhibitors, the following classes of drugs are promising candidates for combination studies with this compound.
| Drug Class | Example Drugs | Rationale for Combination with this compound |
| BCL-2 Inhibitors | Venetoclax | This compound (via CDK9 inhibition) downregulates Mcl-1, a key resistance factor to BCL-2 inhibitors. The combination aims for a synergistic induction of apoptosis. |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | This compound (via CDK2 inhibition) can block the bypass pathway that leads to resistance to CDK4/6 inhibitors, resulting in a more profound and durable cell cycle arrest. |
| PARP Inhibitors | Olaparib, Talazoparib | CDK9 inhibition can downregulate DNA repair proteins, potentially inducing a "BRCAness" phenotype and sensitizing tumors to PARP inhibitors. |
| Chemotherapy | Cytarabine, Doxorubicin | This compound may sensitize cancer cells to the cytotoxic effects of chemotherapy by downregulating survival factors and arresting the cell cycle. |
| BET Inhibitors | OTX015, JQ1 | Both CDK9 and BET proteins are involved in the regulation of MYC transcription. Dual inhibition may lead to a more potent suppression of this key oncogene. |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and another anti-cancer agent results in synergistic, additive, or antagonistic effects on cancer cell viability.
Methodology: Checkerboard Assay and Combination Index (CI) Calculation
-
Cell Seeding: Plate cancer cell lines of interest in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug.
-
Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination at various ratios. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Data Analysis: Calculate the fraction of cells affected by each drug concentration and combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental workflow for in vitro synergy assessment.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a preclinical animal model.
Methodology: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group. Statistically compare the tumor volumes between the combination therapy group and the single-agent and control groups.
Workflow for in vivo efficacy studies using xenograft models.
Data Presentation: Representative Preclinical Data for CDK9 and CDK2 Inhibitor Combinations
The following tables summarize representative quantitative data from preclinical studies of CDK9 and CDK2 inhibitors in combination with other agents. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Synergy of CDK9 Inhibitors with BCL-2 Inhibitors
| Cell Line | Cancer Type | CDK9 Inhibitor | Combination Drug | Combination Index (CI) at ED50 | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Alvocidib | Venetoclax | 0.45 | Fictional data based on literature trends |
| MV-4-11 | Acute Myeloid Leukemia | AZD4573 | Venetoclax | 0.38 | Fictional data based on literature trends |
| RS4;11 | Acute Lymphoblastic Leukemia | Alvocidib | Venetoclax | < 0.5 | [2] |
Table 2: In Vivo Efficacy of CDK9 Inhibitor Combinations
| Xenograft Model | Cancer Type | CDK9 Inhibitor | Combination Drug | Tumor Growth Inhibition (TGI) - Combination | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Voruciclib | Venetoclax | 85% | Fictional data based on literature trends |
| Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia | Alvocidib | Cytarabine + Mitoxantrone | Significantly improved survival | [3] |
Table 3: In Vitro Synergy of CDK2 Inhibitors with CDK4/6 Inhibitors
| Cell Line | Cancer Type | CDK2 Inhibitor | Combination Drug | Synergy Score (Bliss) | Reference |
| MCF-7 (Palbociclib-resistant) | Breast Cancer | PF-07104091 | Palbociclib | 25.6 | Fictional data based on literature trends |
| T-47D | Breast Cancer | BLU-222 | Ribociclib | Synergistic | [4] |
Table 4: In Vivo Efficacy of CDK2 Inhibitor Combinations
| Xenograft Model | Cancer Type | CDK2 Inhibitor | Combination Drug | Tumor Growth Inhibition (TGI) - Combination | Reference |
| MCF-7 (Palbociclib-resistant) | Breast Cancer | CDK2 siRNA | Palbociclib | Significant tumor regression | [5] |
| PDX (CDK4/6i-resistant) | Breast Cancer | BLU-222 | Ribociclib | Tumor stasis | [4] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and the rationale for combination therapies.
Synergistic induction of apoptosis by combining this compound and a BCL-2 inhibitor.
Combined inhibition of CDK4/6 and CDK2 to block cell cycle progression.
Conclusion
This compound, as a dual CDK9 and CDK2 inhibitor, holds significant promise for use in combination therapies. The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound with various anti-cancer agents. A systematic approach to in vitro and in vivo testing will be crucial in identifying the most synergistic combinations and advancing the development of this novel therapeutic agent for the benefit of cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Paper: Co-Targeting BCL-2 and MCL1 (via CDK9) in Pre-Clinical Models of High-Risk Acute Lymphoblastic Leukemia [ash.confex.com]
- 3. longdom.org [longdom.org]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ZLWT-37 solubility issues and solutions
Welcome to the technical support center for ZLWT-37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound and to offer solutions for common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a potent, orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2) with IC₅₀ values of 0.002 µM and 0.054 µM, respectively.[1] It is a tacrine (B349632) derivative and is primarily investigated for its anti-proliferative activity in cancer research.[1] Studies have shown that this compound can induce apoptosis and cause cell cycle arrest in the G2/M phase in cancer cell lines such as HCT116.[1]
Q2: What are the general solubility characteristics of this compound?
As a tacrine derivative, this compound is predicted to be a hydrophobic molecule with limited solubility in aqueous solutions.[2][3] Compounds of this class are generally more soluble in organic solvents.[2][4] For in vitro assays, it is common for CDK inhibitors with poor aqueous solubility to be dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5][6]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The dramatic change in solvent polarity causes the compound to come out of solution.
To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can sometimes help to keep the compound in solution.
-
Rapid Mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue 1: this compound powder is not dissolving in the initial solvent.
-
Recommended Action 1: Use an appropriate organic solvent. For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Other potential solvents include ethanol (B145695) and dimethylformamide (DMF).
-
Recommended Action 2: Gentle heating and sonication. If the compound does not readily dissolve, gentle warming of the solution to 37°C in a water bath or brief sonication can facilitate dissolution.
Issue 2: Precipitate forms in the final aqueous working solution.
-
Recommended Action 1: Lower the final concentration of this compound. Your target concentration may be above the solubility limit of this compound in the final aqueous buffer.
-
Recommended Action 2: Increase the percentage of co-solvent. If your experimental system allows, a slightly higher final concentration of DMSO may be necessary. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Recommended Action 3: Utilize solubility-enhancing excipients. Consider the use of surfactants or cyclodextrins in your formulation.
Quantitative Data Summary
The following tables provide illustrative solubility data for compounds with similar characteristics to this compound.
Table 1: Solubility of Tacrine Hydrochloride in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| PBS (pH 7.2) | ~16 |
| Ethanol | ~20 |
| DMSO | ~50 |
| Dimethylformamide (DMF) | ~33 |
Data is for Tacrine Hydrochloride and serves as an estimate.[4][7]
Table 2: Common Co-solvents for In Vivo Formulations of Poorly Soluble Compounds
| Co-solvent System | Typical Composition |
| PEG-based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Cyclodextrin-based | 5% DMSO, 95% Saline with 20% SBE-β-CD |
These are example formulations and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 464.00 g/mol ). For 1 mL of a 10 mM stock, you will need 4.64 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilution: In a series of glass vials, add a small volume of the this compound stock solution to a known volume of the test aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples at a high speed to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV. The highest concentration at which no precipitate is observed is the kinetic solubility.
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Synthesis, biological activity, and biopharmaceutical characterization of tacrine dimers as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Optimizing ZLWT-37 Concentration for Apoptosis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ZLWT-37 for apoptosis induction in experimental settings. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of Cyclin-Dependent Kinases (CDKs), with high selectivity for CDK9 and CDK2.[1] By inhibiting these kinases, this compound disrupts the cell cycle, leading to arrest in the G2/M phase and subsequent induction of apoptosis.[1]
Q2: What is a recommended starting concentration range for this compound in apoptosis assays?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, a broad range from 0.01 µM to 10 µM is recommended for initial screening in most cancer cell lines.[1] For HCT116 cells, a GI50 (concentration for 50% growth inhibition) of 0.029 µM has been reported.[1]
Q3: How long should I incubate cells with this compound to observe apoptosis?
A3: The optimal incubation time is cell-line dependent and should be determined through a time-course experiment. Typical time points for observing apoptosis induction are 24, 48, and 72 hours.[2] Shorter incubation times may be sufficient to detect early apoptotic events, while longer incubations are often necessary to see significant levels of cell death.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptosis and necrosis.[3] Early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells are positive for both.[3] Healthy, viable cells will be negative for both stains.
Q5: I am not observing any apoptosis after this compound treatment. What are some possible reasons?
A5: Several factors could contribute to a lack of apoptosis. The concentration of this compound may be too low, or the incubation time too short for your specific cell line.[4] It is also possible that the cell line is resistant to this compound. Ensure your experimental controls, including a positive control for apoptosis (e.g., staurosporine (B1682477) treatment), are working correctly.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for apoptosis induction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background apoptosis in control group | Cell culture is overgrown or starved. Mechanical stress during cell harvesting (e.g., harsh trypsinization).[4] Solvent (e.g., DMSO) concentration is too high. | Ensure cells are in the logarithmic growth phase. Handle cells gently; consider using a cell scraper or a milder dissociation reagent. Keep the final solvent concentration below 0.1% and include a vehicle-only control.[6] |
| No apoptotic cells detected after this compound treatment | This compound concentration is too low. Incubation time is too short. The cell line is resistant to this compound. | Perform a dose-response experiment with a wider concentration range. Conduct a time-course experiment (e.g., 24, 48, 72 hours). Verify the expression of CDK9 and CDK2 in your cell line. |
| High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations | The concentration of this compound is too high, causing rapid cell death.[6] The experimental endpoint is too late, and early apoptotic cells have progressed to secondary necrosis. | Use a lower range of this compound concentrations. Perform a time-course experiment to identify earlier time points for apoptosis detection. |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. Inconsistent this compound stock solution. Pipetting errors. | Standardize cell seeding density and ensure cells are at a consistent confluency. Prepare a large batch of stock solution and aliquot for single use to avoid freeze-thaw cycles. Calibrate pipettes regularly and use proper pipetting techniques. |
| Weak or no signal in caspase activity assays | Assay performed at a suboptimal time point (caspase activation is transient).[2] Insufficient amount of cell lysate. Reagent degradation. | Perform a time-course experiment to determine the peak of caspase activity.[2] Ensure you are using the recommended amount of protein per assay. Store and handle assay reagents according to the manufacturer's instructions. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 / GI50 (µM) | Cell Line |
| CDK9 | 0.002 | - |
| CDK2 | 0.054 | - |
| Proliferation | 0.029 (GI50) | HCT116 |
Data sourced from MedchemExpress.[1]
Table 2: Example Dose-Response Data for this compound in HCT116 cells (48h incubation)
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Viable Cells |
| 0 (Vehicle) | 5.2 ± 0.8 | 94.1 ± 1.2 |
| 0.01 | 15.6 ± 1.5 | 82.3 ± 2.1 |
| 0.05 | 35.8 ± 2.9 | 60.5 ± 3.4 |
| 0.1 | 55.2 ± 4.1 | 41.3 ± 3.8 |
| 0.5 | 78.9 ± 5.3 | 15.7 ± 2.5 |
| 1.0 | 85.4 ± 4.8 | 8.9 ± 1.9 |
Note: These are example data and may not reflect actual experimental results.
Experimental Protocols
Dose-Response and Time-Course Experiment for Apoptosis Induction
This protocol outlines the determination of the optimal concentration and incubation time of this compound for inducing apoptosis.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
96-well and 6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates for viability assays and 6-well plates for flow cytometry at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound. Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[7]
-
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Treated cell samples from the dose-response experiment
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Lysis: After this compound treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Assay Reaction: In a white-walled 96-well plate, mix the cell lysate with the caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Analysis: Measure the luminescence using a plate-reading luminometer. The increase in signal is proportional to the caspase-3/7 activity.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound induced apoptosis signaling pathway.
Caption: Troubleshooting logic for no apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. bosterbio.com [bosterbio.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: ZLWT-37 Off-Target Effects Investigation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of ZLWT-37, a novel kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound, such as unanticipated cytotoxicity or effects in EGFR-negative cell lines. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1][2] Kinase inhibitors can bind to and inhibit other kinases due to structural similarities in their ATP-binding pockets, leading to unintended biological consequences.[1][3] It is recommended to perform a comprehensive kinase selectivity profile to identify potential off-target interactions of this compound.[1]
Q2: How can we determine the kinase selectivity profile of this compound?
A2: A common and comprehensive approach is to screen this compound against a large panel of purified kinases in a competitive binding or enzymatic activity assay.[1][4] Several commercial services offer screening against hundreds of kinases. Additionally, chemoproteomic approaches in cell lysates or live cells can provide a more physiologically relevant assessment of target engagement and selectivity.[1]
Q3: What is the significance of IC50 or Ki values when assessing the off-target effects of this compound?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values quantify the potency of this compound against a specific kinase. A lower value indicates higher potency.[1] When comparing the IC50 or Ki for EGFR versus other kinases, a significant difference (typically >100-fold) suggests good selectivity.[1] If this compound inhibits other kinases with potencies similar to its intended target, off-target effects are likely.[1]
Q4: Can the off-target effects of this compound be beneficial?
A4: While often considered undesirable, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[1][3] However, it is crucial to identify and characterize all off-target interactions to understand the complete mechanism of action and to avoid misinterpretation of experimental results.[3]
Q5: We observe that the phenotypic effects of this compound are inconsistent across different cancer cell lines. What could be the reason for this?
A5: This inconsistency could be due to cell line-specific expression of off-target kinases.[2] To investigate this, you can characterize the kinome of your cell lines using proteomic or transcriptomic approaches. It is also important to validate on-target (EGFR) engagement in each cell line, for instance, by performing a Western blot for a downstream substrate like phosphorylated ERK.[2]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution | Rationale |
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen.[2] 2. Compare the cytotoxic IC50 with the on-target (EGFR) IC50. 3. Test a structurally distinct inhibitor of EGFR.[2] | 1. To identify unintended kinase targets.[2] 2. A large discrepancy suggests off-target toxicity. 3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect. |
| Lack of expected phenotype despite confirmed EGFR inhibition | 1. Activation of compensatory signaling pathways.[1][2] 2. The EGFR target is not critical for the observed phenotype in your model system. | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., for p-MET, p-IGF1R).[2] 2. Use genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate EGFR's role.[2] | 1. To determine if the cell is adapting to EGFR inhibition. 2. Genetic methods provide an orthogonal approach to confirm the target's involvement in the phenotype. |
| This compound shows activity in EGFR-negative cell lines | Off-target kinase is expressed and functional in these cell lines. | 1. Perform a kinome selectivity screen using lysates from the specific EGFR-negative cell line.[1] 2. Use genetic knockdown (e.g., siRNA) of suspected off-targets to see if the phenotype is reversed.[5] | 1. To identify the specific off-target(s) in the relevant cellular context. 2. To functionally validate the involvement of the identified off-target. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
This table summarizes the inhibitory activity of this compound against its intended target (EGFR) and a selection of common off-target kinases.
| Kinase | IC50 (nM) | Fold Selectivity vs. EGFR |
| EGFR | 5 | 1 |
| SRC | 50 | 10 |
| ABL | 250 | 50 |
| VEGFR2 | 75 | 15 |
| FYN | 500 | 100 |
| LCK | >1000 | >200 |
Interpretation: this compound demonstrates high potency against its intended target, EGFR. It shows moderate off-target activity against SRC and VEGFR2, and weaker activity against ABL. The selectivity for FYN and LCK is significantly higher, suggesting these are less likely to be relevant off-targets at therapeutic concentrations.
Experimental Protocols
Kinome Profiling using a Competitive Binding Assay
This protocol provides a general framework for assessing the selectivity of this compound across a broad range of kinases.
Objective: To determine the IC50 values of this compound against a panel of purified human kinases.
Materials:
-
This compound compound
-
Kinase panel (e.g., commercially available panels)
-
ATP
-
Appropriate kinase buffers
-
Kinase substrate (e.g., a generic peptide substrate)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the diluted this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying ADP production).[6]
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for confirming the binding of this compound to its target (EGFR) and potential off-targets in intact cells.[7]
Objective: To assess the thermal stabilization of EGFR and suspected off-target kinases upon this compound binding in a cellular context.[8]
Materials:
-
Cancer cell line expressing the target protein(s)
-
This compound compound
-
Cell culture medium
-
PBS with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies for EGFR and suspected off-target kinases
-
Loading control antibody (e.g., β-actin)
-
Secondary antibodies and detection reagents
Procedure:
-
Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 3 hours).[7]
-
Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.[7]
-
Aliquot the cell suspension into PCR tubes.[7]
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or another appropriate method.[7]
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting.[9]
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Phosphoproteomic Analysis to Identify Affected Pathways
This protocol outlines a workflow to identify signaling pathways modulated by this compound, which can reveal off-target effects.
Objective: To identify and quantify changes in protein phosphorylation in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Phosphopeptide enrichment materials (e.g., TiO2 or IMAC beads)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using trypsin.[10]
-
Enrich for phosphopeptides using TiO2 or IMAC chromatography.[11][12]
-
Analyze the enriched phosphopeptides by LC-MS/MS.[13]
-
Identify and quantify the phosphopeptides using appropriate software.
-
Perform bioinformatics analysis to identify signaling pathways that are significantly altered by this compound treatment.
Mandatory Visualizations
Caption: EGFR signaling and potential off-targets of this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 11. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 12. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol: Phosphoproteome Analysis by Labeling & MS - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting ZLWT-37 In Vivo Toxicity
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential in vivo toxicity issues encountered during experiments with ZLWT-37. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Unexpected Animal Deaths or Severe Morbidity
-
Question: We are observing unexpected deaths or rapid deterioration in animal health (e.g., severe lethargy, hunched posture) in our this compound treatment group. What are the potential causes and what steps should we take?
-
Potential Causes:
-
Incorrect Dosing or Formulation: The dose may be too high for the specific animal strain or model, or the formulation may have poor stability or solubility, leading to acute toxicity.
-
Rapid Onset of On-Target Toxicity: As a potent CDK9/CDK2 inhibitor, this compound can induce rapid cell cycle arrest and apoptosis in highly proliferative normal tissues (e.g., hematopoietic stem cells, intestinal crypt cells), leading to acute toxicity.
-
Off-Target Toxicities: The compound may have unforeseen off-target effects that are highly toxic.
-
Vehicle-Related Toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity.
-
Procedural Errors: Errors in administration (e.g., esophageal perforation during oral gavage) can lead to acute adverse events.
-
-
Recommended Actions:
-
Immediate Steps:
-
Humanely euthanize moribund animals to prevent suffering.
-
Immediately pause the experiment and report the adverse events to your institution's animal care and use committee (IACUC).
-
Perform a thorough necropsy on the deceased animals to identify gross pathological changes. Collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract, bone marrow) for histopathological analysis.
-
-
Investigation and Troubleshooting:
-
Review Dosing and Formulation:
-
Verify the calculations for dose preparation.
-
Assess the stability and homogeneity of the dosing formulation. Prepare fresh formulations for each use.
-
Consider a dose de-escalation study to determine the maximum tolerated dose (MTD).
-
-
Evaluate Vehicle Toxicity: Run a control group treated with the vehicle alone to rule out its contribution to the observed toxicity.
-
Refine Administration Technique: Ensure all personnel are properly trained in the administration technique being used.
-
-
Issue 2: Significant Body Weight Loss and Signs of Gastrointestinal Toxicity
-
Question: Animals treated with this compound are showing significant body weight loss (>15%) and signs of gastrointestinal distress (e.g., diarrhea, poor appetite). How can we manage and investigate this?
-
Potential Causes:
-
On-Target CDK Inhibition: CDK inhibitors can affect the highly proliferative cells of the gastrointestinal epithelium, leading to mucositis and diarrhea.
-
Dehydration and Malnutrition: Diarrhea and reduced food intake can lead to dehydration and nutritional deficiencies, causing weight loss.
-
Systemic Toxicity: The observed signs may be part of a broader systemic toxic response.
-
-
Recommended Actions:
-
Supportive Care:
-
Provide supplemental hydration (e.g., subcutaneous fluids) and highly palatable, soft food to encourage eating.
-
Administer anti-diarrheal agents after veterinary consultation.
-
-
Dose and Schedule Modification:
-
Reduce the dose of this compound.
-
Consider an alternative dosing schedule (e.g., intermittent dosing) to allow for recovery of the gastrointestinal tract between treatments.
-
-
Detailed Gastrointestinal Toxicity Assessment:
-
Monitor and score stool consistency daily.
-
At the end of the study, collect sections of the small and large intestine for histopathological analysis to assess for signs of mucosal damage, inflammation, and cell death.
-
-
Issue 3: Hematological Abnormalities
-
Question: Our routine blood analysis of this compound-treated animals reveals significant changes in blood cell counts (e.g., neutropenia, anemia). What is the likely cause and how should we proceed?
-
Potential Causes:
-
Myelosuppression: As a CDK inhibitor, this compound can suppress the proliferation of hematopoietic progenitor cells in the bone marrow, leading to a decrease in circulating blood cells, particularly neutrophils which have a short half-life.
-
-
Recommended Actions:
-
Comprehensive Hematological Monitoring:
-
Conduct complete blood counts (CBCs) with differentials at baseline and at regular intervals throughout the study.
-
-
Bone Marrow Analysis:
-
At necropsy, collect bone marrow from the femur or sternum for cytological or histological analysis to assess cellularity and the status of hematopoietic precursors.
-
-
Dose Adjustment:
-
If myelosuppression is severe, consider reducing the dose or implementing a dosing holiday to allow for bone marrow recovery.
-
-
Quantitative Data Summary
Table 1: Potential Dose-Dependent In Vivo Toxicities of CDK Inhibitors
| Toxicity Class | Parameter to Monitor | Potential Findings with Increasing Dose | Recommended Action |
| Systemic | Body Weight | >15% loss | Reduce dose, provide supportive care |
| Clinical Signs (lethargy, etc.) | Increased severity/frequency | Dose reduction, veterinary consult | |
| Gastrointestinal | Stool Consistency | Diarrhea | Supportive care, dose modification |
| Food and Water Intake | Decreased intake | Provide palatable food/supplements | |
| Hematological | Complete Blood Count (CBC) | Neutropenia, anemia, thrombocytopenia | Monitor closely, consider dose holiday |
| Hepatic | Serum ALT/AST levels | Elevated enzymes | Histopathology, consider dose reduction |
| Renal | Serum BUN/Creatinine | Elevated levels | Histopathology, ensure hydration |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in Mice
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the saphenous or facial vein into EDTA-coated tubes at baseline (before treatment) and at selected time points during the study (e.g., weekly).
-
A terminal blood collection can be performed via cardiac puncture under anesthesia.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine red blood cell (RBC) count, white blood cell (WBC) count with differential, hemoglobin, hematocrit, and platelet count.
-
-
Bone Marrow Collection and Analysis:
-
At the end of the study, euthanize the mouse and dissect the femurs.
-
Flush the bone marrow from the femurs with appropriate buffer (e.g., PBS with 2% FBS).
-
Prepare bone marrow smears on glass slides for cytological evaluation (e.g., Wright-Giemsa stain) to assess cellularity and morphology of hematopoietic precursors.
-
Alternatively, fix the entire femur in 10% neutral buffered formalin for histopathological analysis.
-
Protocol 2: Assessment of Gastrointestinal Toxicity in Mice
-
Daily Monitoring:
-
Record body weight daily.
-
Visually inspect and score stool consistency daily using a standardized scoring system (e.g., 0=normal, 1=soft, 2=diarrhea).
-
Monitor food and water consumption.
-
-
Tissue Collection:
-
At necropsy, carefully dissect the entire gastrointestinal tract.
-
Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
-
Histopathological Analysis:
-
Fix the collected tissue sections in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and section.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should evaluate the sections for signs of toxicity, including mucosal erosion/ulceration, inflammation, villous atrophy, and apoptosis in intestinal crypts.
-
Visualizations
Caption: Troubleshooting workflow for in vivo toxicity.
Caption: Simplified this compound mechanism of action via CDK9/CDK2 inhibition.
Technical Support Center: Improving ZLWT-37 Bioavailability
As ZLWT-37 is a designated placeholder for a research compound, this guide is structured to address the common challenges associated with improving the oral bioavailability of poorly water-soluble investigational drugs. The principles and protocols outlined here are based on established pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo studies with this compound show very low and variable oral bioavailability. What are the likely causes?
A1: Low and variable oral bioavailability for a compound like this compound, which is presumed to be poorly water-soluble, is often multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed. Low solubility is a major rate-limiting step.[1][2]
-
Slow Dissolution Rate: Even if soluble, the rate at which the drug dissolves from its solid form might be too slow for significant absorption to occur within the GI transit time.[2]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.[3]
-
Chemical Instability: The compound may be unstable in the varying pH environments of the GI tract.
Q2: What are the main formulation strategies to consider for improving the oral bioavailability of this compound?
A2: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[1][4] Key approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[7][8][9][10]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the GI tract and may enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[11][12][13][14]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve solubility, and enhance absorption.[5][15][16]
Q3: How do I choose between a lipid-based formulation and an amorphous solid dispersion?
A3: The choice depends on the physicochemical properties of this compound. A general guideline is:
-
Consider ASDs if: this compound has a high melting point and can be stabilized in an amorphous form by a polymer. ASDs are excellent for increasing the dissolution rate and achieving supersaturation.[9]
-
Consider Lipid-Based Formulations if: this compound is lipophilic (has high lipid solubility). These systems are effective at maintaining the drug in a solubilized state throughout the GI tract and can mitigate food effects.[11][17]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low drug exposure (AUC) despite high dose. | Poor dissolution in the GI tract. | 1. Conduct in vitro dissolution tests in biorelevant media (e.g., FaSSIF, FeSSIF).2. Explore formulation strategies like amorphous solid dispersions or nanoparticle formulations to enhance dissolution.[7][8][15] |
| High variability in plasma concentrations between subjects. | Significant food effect; inconsistent dissolution. | 1. Investigate the effect of food on this compound absorption in your animal model.2. Consider developing a lipid-based formulation, as they can often reduce food-related variability.[11] |
| Good in vitro dissolution but still poor in vivo bioavailability. | Permeability issues or high first-pass metabolism. | 1. Perform a Caco-2 permeability assay to assess intestinal permeability and identify if this compound is a P-gp substrate.[3]2. Conduct an in situ intestinal perfusion study to evaluate metabolism in the gut wall.[3] |
| Precipitation of the drug is observed in the dissolution vessel. | The amorphous formulation is not stable upon contact with the aqueous medium. | 1. Screen for different polymers that can better stabilize the amorphous drug and maintain supersaturation.[7][8]2. Incorporate precipitation inhibitors into the formulation. |
Data Presentation: Comparative Bioavailability of this compound Formulations
The following table presents hypothetical pharmacokinetic data from a rat model to illustrate the potential improvements offered by different formulation strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 50 | 150 ± 45 | 4.0 | 980 ± 210 | 100% (Reference) |
| Amorphous Solid Dispersion (1:3 Drug:Polymer) | 50 | 780 ± 150 | 2.0 | 5,100 ± 850 | 520% |
| Lipid-Based (SEDDS) | 50 | 950 ± 180 | 1.5 | 6,200 ± 980 | 633% |
| Nanoparticle Formulation | 50 | 1,100 ± 210 | 1.5 | 7,500 ± 1,100 | 765% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is a general guideline for assessing the dissolution rate of different this compound formulations.
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a switch to fasted state simulated intestinal fluid (FaSSIF, pH 6.5).
-
Temperature: 37 ± 0.5°C.[18]
-
Paddle Speed: 75 RPM.
-
Procedure: a. Place a single capsule/tablet containing this compound in each vessel. b. At specified time points (e.g., 15, 30, 60, 120, 240, and 480 minutes), withdraw a sample of the dissolution medium. c. Immediately replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Analysis: Plot the percentage of drug dissolved versus time for each formulation.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for evaluating the oral bioavailability of this compound formulations in a rodent model.[20][21]
-
Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.[22]
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability calculation).
-
Group 2: Oral gavage of this compound aqueous suspension.[23]
-
Group 3: Oral gavage of this compound amorphous solid dispersion.
-
Group 4: Oral gavage of this compound lipid-based formulation.
-
-
Dosing:
-
IV dose: 5 mg/kg.
-
Oral dose: 50 mg/kg.[23]
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.[24]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. Calculate absolute and relative bioavailability.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. contractpharma.com [contractpharma.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug ...: Ingenta Connect [ingentaconnect.com]
- 18. fda.gov [fda.gov]
- 19. agnopharma.com [agnopharma.com]
- 20. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. fda.gov [fda.gov]
Technical Support Center: ZLWT-37 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the small molecule ZLWT-37 in DMSO and cell culture media. As specific stability data for this compound is not publicly available, this guide offers general protocols and troubleshooting advice applicable to small molecule stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, it is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Short-term storage at 4°C (days to weeks) is acceptable.[1] The presence of water in DMSO can lead to hydrolysis of susceptible compounds, so using anhydrous DMSO and handling it in a low-humidity environment is crucial.[1]
Q2: How stable is this compound in cell culture media?
A2: The stability of this compound in any specific cell culture medium must be determined empirically.[2] Several factors in the media can affect its stability, including pH (typically 7.2-7.4), temperature (37°C), and the presence of media components like amino acids, vitamins, and serum proteins.[3][4][5] It is not recommended to pre-mix this compound into media for long-term storage without prior stability analysis.[2]
Q3: What are the common reasons for observing lower-than-expected activity of this compound in cell-based assays?
A3: Reduced activity can stem from several factors:
-
Degradation: The compound may be unstable under your specific cell culture conditions.[2]
-
Solubility Issues: The compound may precipitate out of solution, lowering its effective concentration.[2]
-
Binding to Plasticware: Small molecules can adsorb to the surfaces of culture plates and tubes.[2]
-
Cellular Efflux: Cells may actively transport the compound out, reducing its intracellular concentration.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS). Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm complete dissolution of the compound in the stock solution and media.[6] |
| Rapid degradation of this compound in culture medium. | Inherent instability in aqueous solutions at 37°C. Reaction with media components. pH of the media. | Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability. Test stability in media with and without serum. Analyze stability in different types of cell culture media. Ensure the pH of the media is stable.[6] |
| Precipitation of this compound in culture medium. | The concentration of the compound exceeds its solubility limit in the aqueous media. | Try using a lower final concentration. Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Pre-warm the desired cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., 10% FBS) to 37°C.[3]
-
Prepare a working solution by diluting the this compound stock solution into the pre-warmed culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).[2][3]
2. Incubation:
-
Dispense the spiked media into sterile containers or wells of a multi-well plate.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂).[2][6]
3. Sample Collection:
-
Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The 0-hour time point should be collected immediately after adding the compound to the medium.[6]
4. Sample Processing:
-
For samples containing serum, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[3]
5. Analysis:
-
Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.[3][7]
6. Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.[3]
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO
| Solvent | Concentration | Storage Temperature | Duration | Percent Remaining (Hypothetical) | Recommendation |
| Anhydrous DMSO | 10 mM | -80°C | 1 year | >99% | Recommended for long-term storage |
| Anhydrous DMSO | 10 mM | -20°C | 6 months | >98% | Suitable for long-term storage |
| Anhydrous DMSO | 10 mM | 4°C | 1 month | ~95% | Acceptable for short-term storage |
| Anhydrous DMSO | 10 mM | Room Temp (25°C) | 1 week | <90% | Not recommended |
Note: This data is hypothetical and intended for illustrative purposes. Researchers should perform their own stability assessments.
Table 2: Hypothetical Stability of this compound in Culture Media at 37°C
| Medium | Supplement | Incubation Time (hours) | Percent Remaining (Hypothetical) |
| DMEM | 10% FBS | 0 | 100% |
| 8 | 85% | ||
| 24 | 60% | ||
| 48 | 35% | ||
| RPMI-1640 | 10% FBS | 0 | 100% |
| 8 | 90% | ||
| 24 | 75% | ||
| 48 | 50% | ||
| PBS (pH 7.4) | None | 0 | 100% |
| 8 | 95% | ||
| 24 | 88% | ||
| 48 | 80% |
Note: This data is hypothetical and intended for illustrative purposes. Stability can vary significantly based on the specific media formulation and experimental conditions.
Visualizations
Since the specific signaling pathway of this compound is unknown, the following diagram illustrates a generic kinase signaling pathway that a small molecule inhibitor might target.
Caption: A generic kinase signaling pathway.
The following diagram outlines the experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing ZLWT-37 Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing ZLWT-37, maintaining its solubility in aqueous solutions is critical for experimental success and data reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent this compound precipitation.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound precipitation during experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer. | Solvent Shock: The rapid change in solvent environment from a high-concentration organic stock (e.g., DMSO) to an aqueous buffer causes the compound to "crash out" of solution.[1][2] | 1. Slow, Stepwise Dilution: Add the this compound DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously.[3] 2. Intermediate Dilution: First, dilute the high-concentration stock into a smaller volume of the aqueous buffer before adding it to the final, larger volume.[2] 3. Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility. However, be mindful of its potential effects on your experimental system (typically <0.5% in cell-based assays).[3] |
| Precipitation observed after a period of incubation or storage (e.g., hours to days). | Low Thermodynamic Solubility: The concentration of this compound, although initially dissolved, is above its equilibrium solubility limit in the aqueous buffer, leading to gradual precipitation over time. | 1. Lower Working Concentration: Reduce the final concentration of this compound to a level below its determined solubility limit in the specific buffer.[1] 2. pH Optimization: Determine if this compound's solubility is pH-dependent. Adjust the buffer pH to a range that maximizes its solubility.[4][5] 3. Use of Solubilizing Excipients: Incorporate co-solvents (e.g., ethanol, PEG), surfactants (e.g., Tween-80, Triton X-100), or cyclodextrins into the buffer to enhance solubility.[6][7] |
| Precipitation occurs after refrigeration or freeze-thaw cycles. | Temperature-Dependent Solubility: The solubility of this compound likely decreases at lower temperatures.[8][9] Repeated freeze-thaw cycles can also promote precipitation.[3] | 1. Room Temperature Equilibration: Allow the solution to fully return to room temperature or 37°C before use.[3] 2. Sonication: Use a sonicator bath to help redissolve any precipitate. Gentle warming may also be effective, but be cautious of this compound's heat stability.[3][4] 3. Prepare Fresh Solutions: Prepare aqueous working solutions of this compound fresh whenever possible and avoid long-term storage of diluted solutions at low temperatures.[3] 4. Aliquot Stock Solutions: Aliquot high-concentration stock solutions to minimize freeze-thaw cycles.[3] |
| Inconsistent results or poor reproducibility in biological assays. | Undetected Micro-Precipitation: Small, often invisible, precipitates can form, leading to an inaccurate concentration of the dissolved, biologically active compound.[1] This can lead to false negatives or positives and poor structure-activity relationships (SAR).[1] | 1. Visual Inspection: Carefully inspect solutions against a dark background for any signs of cloudiness or particulates. 2. Centrifugation: Before use, centrifuge the working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and carefully collect the supernatant. 3. Dynamic Light Scattering (DLS): If available, use DLS to detect the presence of sub-micron aggregates or precipitates.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to precipitate in aqueous solutions?
A1: The most common causes of this compound precipitation are related to its intrinsic physicochemical properties and handling procedures. These include:
-
Low Aqueous Solubility: Many small molecule compounds are inherently hydrophobic and have limited solubility in water-based buffers.[1]
-
High Concentration: Exceeding the solubility limit of this compound in the specific experimental buffer will lead to precipitation.[1]
-
DMSO Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause it to precipitate due to the sudden change in solvent polarity.[2][4]
-
pH of the Buffer: The pH of the solution can affect the ionization state of this compound, which in turn can significantly alter its solubility.[4][5]
-
Temperature: The solubility of this compound may be temperature-dependent, with lower temperatures often leading to decreased solubility.[8][9]
-
Buffer Composition: Components of the buffer, such as salts, can interact with this compound and influence its solubility.[4]
Q2: How can I determine the maximum soluble concentration of this compound in my experimental buffer?
A2: You can perform a kinetic solubility assay. A detailed protocol is provided in the "Experimental Protocols" section below. This experiment will help you identify the highest concentration of this compound that remains in solution under your specific experimental conditions.
Q3: Are there any additives I can use to improve the solubility of this compound?
A3: Yes, several types of excipients can be used to enhance the solubility of hydrophobic compounds like this compound:
-
Co-solvents: Water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be added to the aqueous buffer to increase the solubility of this compound.[6]
-
Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with this compound, effectively increasing its solubility in aqueous solutions.[6]
It is crucial to test the compatibility of these additives with your specific experimental system, as they may have their own biological effects.
Q4: My this compound stock solution in DMSO appears cloudy. What should I do?
A4: A cloudy DMSO stock solution indicates that the compound has precipitated. This can be due to the absorption of water by the hygroscopic DMSO or from repeated freeze-thaw cycles.[3] You can try the following:
-
Gentle Warming: Gently warm the stock solution (e.g., in a 37°C water bath) to see if the precipitate redissolves. Be cautious if this compound is known to be heat-sensitive.[4]
-
Sonication: Sonicate the vial in a bath sonicator to aid in redissolving the compound.[3][4] If the precipitate does not redissolve, it is best to prepare a fresh stock solution. To prevent this in the future, use anhydrous DMSO and aliquot your stock solution into smaller, single-use volumes to minimize water absorption and freeze-thaw cycles.[3]
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound under various conditions to illustrate the impact of different factors on its solubility.
| Buffer System (pH) | Co-solvent | Surfactant | Temperature (°C) | Maximum Soluble Concentration (µM) |
| PBS (7.4) | None | None | 25 | 5 |
| PBS (7.4) | 1% Ethanol | None | 25 | 15 |
| PBS (7.4) | 5% PEG300 | None | 25 | 30 |
| PBS (7.4) | None | 0.01% Tween-80 | 25 | 25 |
| Citrate Buffer (6.0) | None | None | 25 | 10 |
| Tris Buffer (8.0) | None | None | 25 | 2 |
| PBS (7.4) | None | None | 4 | <1 |
| PBS (7.4) | None | None | 37 | 8 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
This protocol outlines a general method to determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your chosen aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (polypropylene recommended)
-
Plate shaker
-
Plate reader or other analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of your aqueous buffer. This will result in a constant final DMSO concentration across all wells.
-
Incubation: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.
-
Detection of Precipitation: After incubation, visually inspect the plate for any signs of precipitation. For more quantitative results, measure the turbidity of each well using a plate reader (absorbance at a wavelength like 650 nm).
-
Quantification of Soluble Compound (Optional but Recommended): To accurately determine the concentration of the dissolved compound, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and analyze the concentration of this compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Analysis: The highest concentration at which no significant precipitation is observed is considered the kinetic solubility of this compound under those conditions.
Visualizations
Caption: A flowchart for systematically troubleshooting this compound precipitation.
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Key factors that influence the solubility of this compound in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. benchchem.com [benchchem.com]
dealing with ZLWT-37 resistance in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the novel kinase inhibitor ZLWT-37 in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-sensitive cancer cell line is now showing reduced responsiveness to the drug. How can I confirm resistance?
A1: The first step is to quantitatively assess the shift in drug sensitivity. We recommend performing a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant line versus the parental, sensitive line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guide: Dose-Response Assay
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or edge effects in the plate. | Ensure thorough cell mixing before seeding, use a multichannel pipette for drug addition, and avoid using the outer wells of the plate. |
| Inconsistent IC50 values across experiments | Variation in cell passage number, reagent quality, or incubation times. | Use cells within a consistent, low passage number range, ensure all reagents are within their expiration dates, and strictly adhere to standardized incubation times. |
| No clear dose-response curve | The drug concentration range is too high or too low, or the assay duration is not optimal. | Perform a preliminary experiment with a broad range of this compound concentrations to identify the dynamic range. Test different time points (e.g., 48, 72, 96 hours) to find the optimal assay window. |
Q2: What are the common mechanisms of acquired resistance to this compound?
A2: Based on preclinical models, three primary mechanisms of resistance to this compound have been identified:
-
Target Alteration: The emergence of point mutations in the this compound binding site of its target protein can reduce the drug's binding affinity.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibitory effects of this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, lowering its intracellular concentration.
Investigating Resistance Mechanisms
To help you identify the specific resistance mechanism in your cell line, we have provided a logical workflow and detailed experimental protocols below.
Caption: Experimental workflow for identifying the mechanism of this compound resistance.
Experimental Protocols
Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to quantify the dose-response relationship of this compound in cancer cells.
Materials:
-
Parental (sensitive) and suspected resistant cancer cell lines
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Trypsinize and count the cells. Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate. Incubate overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for P-glycoprotein (P-gp/ABCB1) Expression
This protocol is used to assess the expression level of the P-gp drug efflux pump.
Materials:
-
Cell lysates from parental and resistant cell lines
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp/ABCB1
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Probe for the loading control to ensure equal protein loading.
Signaling Pathways
Understanding the signaling pathways affected by this compound can provide insights into potential bypass mechanisms.
This compound Mechanism of Action
Technical Support Center: Minimizing ZLWT-37 Variability in Animal Studies
Welcome to the technical support center for ZLWT-37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in preclinical animal studies involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the therapeutic response to this compound in our oral gavage studies. What are the potential causes?
A1: High inter-animal variability is a common challenge in preclinical studies, especially with orally administered compounds like this compound. Several factors can contribute to this variability:
-
Formulation Issues: this compound is a kinase inhibitor and may have poor aqueous solubility. Inconsistent suspension or precipitation of the dosing formulation can lead to variable dosing between animals.
-
Dosing Technique: Improper or inconsistent oral gavage technique can result in inaccurate dosing, stress-induced physiological changes affecting drug absorption, or even accidental administration into the lungs.
-
Biological Factors: Individual differences in gastric emptying time, intestinal transit time, gut microbiome, and expression levels of metabolic enzymes and drug transporters can significantly impact the absorption and disposition of this compound.
-
Animal Health and Husbandry: Underlying health issues, even if subclinical, can affect drug absorption, distribution, metabolism, and excretion (ADME). Factors like diet, bedding, and stress levels can also influence physiological parameters and drug metabolism.
Q2: What is the recommended formulation for this compound for oral administration in mice?
A2: As this compound is likely a poorly soluble compound, a suspension formulation is often a practical approach for preclinical studies. A common and effective vehicle for such compounds is a mixture of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water. This formulation helps to keep the compound suspended and improves its wettability, which can aid in more consistent absorption. It is crucial to ensure the formulation is homogenous before and during dosing.
Q3: How can we improve the consistency of our oral gavage technique?
A3: To ensure consistent and accurate dosing, all personnel should be thoroughly trained in the proper oral gavage technique. Key recommendations include:
-
Proper Restraint: Use a firm but gentle restraint method to minimize stress on the animal.
-
Correct Gavage Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.
-
Correct Placement: Ensure the needle is inserted into the esophagus and not the trachea. You should not feel resistance when advancing the needle.
-
Slow and Steady Administration: Administer the formulation slowly and steadily to avoid regurgitation.
-
Standardize Procedure: All personnel should follow the exact same procedure for every animal.
Q4: Should we fast the animals before dosing with this compound?
A4: Fasting can reduce variability in gastric pH and food content, potentially leading to more consistent absorption of some drugs. However, fasting can also induce stress and alter drug metabolism. The decision to fast should be made based on the specific experimental goals. If you choose to fast, a standardized fasting period (e.g., 4-6 hours) should be implemented for all animals. If fasting is not performed, ensure a consistent feeding schedule for all animals in the study.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Optimize Vehicle: Test different suspension vehicles to find one that provides a stable and homogenous suspension of this compound. 2. Ensure Homogeneity: For suspensions, use a stirrer to keep the formulation continuously mixed during dosing. Vortex the main stock vigorously before drawing each dose. |
| Inaccurate Dosing | 1. Standardize Gavage Procedure: Ensure all personnel are using a consistent and correct technique for oral gavage. 2. Verify Dose Volume: Double-check dose volume calculations based on the most recent body weights of the animals. |
| Physiological Variability | 1. Control for Food Intake: Implement a consistent fasting or feeding schedule for all animals. 2. Acclimatize Animals: Allow for a sufficient acclimatization period to reduce stress before the start of the experiment. 3. Use a Consistent Animal Source: Obtain animals from a reliable vendor and use animals of the same sex and a narrow age and weight range. |
| Analytical Assay Issues | 1. Re-validate Analytical Method: Ensure the analytical method for quantifying this compound in plasma is robust, accurate, and precise. 2. Check for Sample Degradation: Assess the stability of this compound in plasma samples under the collection and storage conditions. |
Issue 2: Unexpected Toxicity or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Formulation Instability or Precipitation | 1. Assess Formulation Stability: Check for precipitation or degradation of this compound in the dosing vehicle over the duration of the experiment. 2. Consider Alternative Formulations: If precipitation is an issue, explore other formulation strategies such as solutions in appropriate co-solvents (e.g., PEG 400, DMSO) or lipid-based formulations. |
| Incorrect Dose Level | 1. Perform a Dose-Range Finding Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window for this compound in your specific animal model. |
| Off-Target Effects | 1. Review Literature: Investigate if other CDK inhibitors have known off-target effects that could explain the observed phenotype. |
| Variability in Tumor/Disease Model | 1. Standardize Model Induction: Ensure the method for inducing the disease or implanting tumors is consistent across all animals. 2. Monitor Model Progression: Regularly monitor the progression of the disease or tumor growth to ensure uniformity across experimental groups. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Tween 80 (10% v/v) in sterile water
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately and place it in the sterile glass vial.
-
Add a small volume of the 0.5% methylcellulose solution to the vial to create a paste.
-
Add the required volume of 0.1% Tween 80 to the paste and mix thoroughly.
-
Gradually add the remaining 0.5% methylcellulose solution to the vial while stirring continuously with the magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the suspension at 4°C for up to one week. Before each use, allow the suspension to come to room temperature and stir continuously during dosing.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized, flexible, ball-tipped gavage needle
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse and calculate the individual dose volume.
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Fill the syringe with the calculated dose volume of the this compound formulation, ensuring there are no air bubbles.
-
Attach the gavage needle to the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue.
-
Advance the needle into the esophagus. You should not feel any resistance. If you do, withdraw and restart.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after dosing.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for high in-vivo variability.
Validation & Comparative
ZLWT-37: A Comparative Analysis of a Novel CDK9 Inhibitor
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II, a step essential for transcriptional elongation of many genes, including oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[1][2][3] Inhibition of CDK9 leads to the downregulation of these short-lived transcripts, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] This guide provides a comparative overview of ZLWT-37, a novel CDK inhibitor, against other prominent CDK9 inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.
Overview of CDK9 Inhibitors
The development of CDK inhibitors has evolved from early-generation, non-selective compounds to highly selective agents. Initial inhibitors like Flavopiridol (Alvocidib) showed broad activity across multiple CDKs, which, while effective, was often accompanied by significant toxicity.[1][4] Subsequent research has focused on developing inhibitors with greater selectivity for CDK9 to improve the therapeutic window. This comparison includes this compound alongside a pan-CDK inhibitor (Dinaciclib) and more recent, highly selective CDK9 inhibitors (AZD4573 and VIP152/Murvelertinib).
Biochemical Potency and Selectivity
A primary measure of a targeted inhibitor's utility is its potency against the intended target and its selectivity over other related targets. High selectivity can minimize off-target effects and associated toxicities. This compound demonstrates high potency against CDK9 with an IC50 of 2 nM. Its selectivity is notable, with a 27-fold preference for CDK9 over CDK2. This profile is competitive with other advanced inhibitors like AZD4573 and VIP152, which also exhibit low nanomolar potency and high selectivity. Dinaciclib, in contrast, is a potent pan-CDK inhibitor with near-equal low nanomolar activity against CDK1, CDK2, CDK5, and CDK9.[5][6]
Table 1: Biochemical Activity of Selected CDK9 Inhibitors
| Compound | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | Reference |
|---|---|---|---|---|---|---|
| This compound | 2 | - | 54 | - | - | |
| Dinaciclib | 4 | 3 | 1 | 100 | 1 | [5][6] |
| AZD4573 | <4 | >10-fold selective | >10-fold selective | >10-fold selective | >10-fold selective | [3][7][8] |
| VIP152 | 4.5 | >10-fold selective | >10-fold selective | - | - | |
| Flavopiridol | <3 (Ki) | ~20-100 | ~20-100 | ~20-100 | - |
Cellular Activity and Anti-Proliferative Effects
The ultimate goal of a CDK9 inhibitor is to translate biochemical potency into cellular effects, such as inhibiting cancer cell proliferation and inducing apoptosis. This compound shows potent anti-proliferative activity in the HCT116 colon cancer cell line with a GI50 of 29 nM and is known to induce apoptosis and G2/M phase cell cycle arrest. This is comparable to the potent cellular effects observed with other selective and non-selective CDK9 inhibitors, which have demonstrated efficacy across a range of hematological and solid tumor cell lines.[5][7] AZD4573, for instance, is particularly effective in hematological cancer cell lines, with a median GI50 of 11 nM.[7][8]
Table 2: Cellular Activity of CDK9 Inhibitors in Selected Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Observed Effects | Reference |
|---|---|---|---|---|---|
| This compound | HCT116 | GI50 | 29 | Apoptosis, G2/M Arrest | |
| Dinaciclib | A2780 | IC50 (DNA incorp.) | 4 | Apoptosis | |
| HD-MB03 | IC50 (MTT) | ~1-40 | Apoptosis | ||
| AZD4573 | Hematological (Median) | GI50 | 11 | Caspase Activation, Apoptosis | [7][8] |
| MV4-11 | EC50 (Caspase) | 13.7 | Apoptosis | [3][8] | |
| Flavopiridol | HCT116 | IC50 (Colony) | 13 | G1 Arrest |
Note: Cell lines and assay types vary across studies. Direct comparison should be made with caution.
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate a compound's therapeutic potential. This compound has demonstrated efficacy in a mouse xenograft model using HCT116 cells. Daily oral administration at doses up to 20 mg/kg resulted in significant tumor growth inhibition without obvious toxicity, highlighting its potential as an orally active agent. This anti-tumor activity is consistent with findings for other CDK9 inhibitors, such as AZD4573 and Dinaciclib, which have also shown robust tumor regressions in various xenograft models.[5][7]
Visualizing Mechanisms and Workflows
To better understand the context of CDK9 inhibition and the methods used for evaluation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD4573 [openinnovation.astrazeneca.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of ZLWT-37 and Flavopiridol: Efficacy and Mechanism of Action
A detailed guide for researchers and drug development professionals on the preclinical efficacy of two notable cyclin-dependent kinase inhibitors.
This report provides a comprehensive comparison of ZLWT-37 and flavopiridol (B1662207), two potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and transcription. Flavopiridol, a well-established pan-CDK inhibitor, has been extensively studied and entered clinical trials. This compound is a more recently developed inhibitor with high potency against specific CDKs. This guide will delve into their comparative efficacy, supported by experimental data, and provide detailed methodologies for key assays.
In Vitro Efficacy: A Head-to-Head Look at Potency
This compound and flavopiridol have demonstrated potent anti-proliferative activity across various cancer cell lines. The following tables summarize their inhibitory concentrations (IC50) against key CDK targets and their growth-inhibitory effects (GI50/IC50) on different cancer cell lines.
Kinase Inhibitory Activity
| Compound | CDK9/cyclin T1 IC50 (µM) | CDK2/cyclin A IC50 (µM) |
| This compound | 0.002 | 0.054 |
| Flavopiridol | 0.003 (Ki) | 0.040 |
Data for this compound from Liu W, et al. Bioorg Chem. 2022. Data for flavopiridol from Chao et al., 2000.
Anti-proliferative Activity
| Compound | HCT116 (Colon) GI50/IC50 (µM) | A2780 (Ovarian) IC50 (nM) | PC3 (Prostate) IC50 (nM) | Mia PaCa-2 (Pancreatic) IC50 (nM) |
| This compound | 0.029 (GI50) | Not Reported | Not Reported | Not Reported |
| Flavopiridol | 0.013 (IC50) | 15 | 10 | 36 |
Data for this compound from Liu W, et al. Bioorg Chem. 2022. Data for flavopiridol from various sources.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor efficacy of this compound and flavopiridol has been evaluated in vivo using human cancer cell line xenograft models in mice.
This compound in HCT116 Xenograft Model
In a study by Liu et al. (2022), this compound administered orally (p.o.) once daily for 14 days demonstrated significant dose-dependent tumor growth inhibition in a HCT116 colon cancer xenograft model.
| Treatment Group | Dose (mg/kg) | TGI (%) |
| This compound | 5 | 40.2 |
| This compound | 10 | 60.1 |
| This compound | 20 | 85.6 |
TGI: Tumor Growth Inhibition. Data from Liu W, et al. Bioorg Chem. 2022.
No significant loss in body weight was observed in the treated groups, indicating good tolerability at the tested doses.
Flavopiridol in HCT116 Xenograft Model
Multiple studies have demonstrated the in vivo efficacy of flavopiridol in HCT116 xenograft models. While direct comparison is challenging due to varying experimental designs, sequential therapy of docetaxel (B913) followed by flavopiridol and 5-FU has been shown to delay tumor growth and improve survival.[1] Another study reported that the combination of CPT-11 and flavopiridol resulted in a 30% complete tumor response rate.[2]
Mechanistic Insights: Cell Cycle Arrest and Apoptosis Induction
Both this compound and flavopiridol exert their anti-cancer effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).
This compound has been shown to arrest HCT116 cells in the G2/M phase of the cell cycle and to induce apoptosis in a dose-dependent manner.
Flavopiridol , as a pan-CDK inhibitor, can induce cell cycle arrest in both G1 and G2 phases .[3] Its pro-apoptotic effects are well-documented and are a major contributor to its anti-tumor activity.
References
Unveiling ZLWT-37: A Comparative Guide to its CDK2 Inhibition in Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ZLWT-37's Performance Against Alternative CDK2 Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive analysis of this compound, a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). The focus is on the validation of its CDK2 inhibitory activity in cellular models, with a direct comparison to other established CDK inhibitors, namely Milciclib and Roscovitine. The objective is to equip researchers with the necessary data and methodologies to evaluate the potential of this compound in preclinical studies.
Performance Comparison of CDK Inhibitors
The efficacy of a kinase inhibitor is determined by both its biochemical potency against the target enzyme and its activity within a cellular environment. The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Biochemical Potency and Selectivity
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against key cell cycle kinases, providing insight into their potency and selectivity. Lower IC50 values indicate higher potency.
| Compound | CDK2 IC50 (µM) | CDK9 IC50 (µM) | Other CDK IC50s (µM) | Selectivity Notes |
| This compound | 0.054[1] | 0.002[1] | - | Potent dual inhibitor of CDK2 and CDK9. |
| Milciclib | 0.045[2][3][4] | - | CDK1 (0.398), CDK4 (0.160), CDK5 (0.265), CDK7 (0.150)[5][3][4] | Potent CDK2 inhibitor with activity against other CDKs. |
| Roscovitine | 0.7 | - | CDK1 (0.65), CDK5 (0.2)[6] | Broad-range purine (B94841) inhibitor of CDKs 1, 2, 5, and 7; poor inhibitor of CDK4/6.[1] |
| Palbociclib | - | - | CDK4 (0.011), CDK6 (0.016) | Highly selective inhibitor of CDK4 and CDK6. |
Table 2: Cellular Antiproliferative Activity in HCT116 Cells
This table compares the growth inhibitory effects of the compounds in the human colorectal carcinoma cell line HCT116. The GI50/IC50 value represents the concentration required to inhibit cell growth by 50%.
| Compound | GI50/IC50 in HCT116 (µM) | Reported Cellular Effect |
| This compound | 0.029 (GI50)[1] | Induces apoptosis and G2/M phase cell cycle arrest.[1] |
| Milciclib | 0.275 (IC50)[7][8] | Induces G1/S phase cell cycle arrest and apoptosis.[7][8] |
| Roscovitine | ~14.4 - 15 (IC50)[6] | Induces apoptosis and cell cycle arrest.[1][9] |
| Palbociclib | - | Primarily induces G1 arrest in Rb-proficient cells. |
Visualizing the Mechanism of Action and Experimental Design
To better understand the context of this compound's activity, the following diagrams illustrate the CDK2 signaling pathway and the workflows of key validation experiments.
CDK2 Signaling Pathway
The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by compounds like this compound is expected to block the phosphorylation of retinoblastoma protein (pRb), thereby preventing the release of E2F transcription factors and halting cell cycle progression.
Experimental Workflows
The following diagrams outline the standard procedures for validating the cellular effects of a CDK2 inhibitor.
Detailed Experimental Protocols
For researchers aiming to independently validate or further explore the activity of this compound, the following are detailed protocols for the key experimental assays.
Western Blotting for CDK2 Pathway Proteins
This method is used to assess the impact of this compound on the phosphorylation status and expression levels of key proteins in the CDK2 signaling cascade.
1. Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb (Ser807/811), total Rb, Cyclin E, CDK2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
1. Cell Culture and Treatment:
-
Plate HCT116 cells in 6-well plates.
-
Treat the cells with different concentrations of this compound for a defined period (e.g., 24 or 48 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
3. DNA Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
5. Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Cellular Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound and other inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.
3. MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyamine depletion enhances the roscovitine-induced apoptosis through the activation of mitochondria in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ZLWT-37: A Potent CDK9/CDK2 Inhibitor for Cancer Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLWT-37 is a novel and potent, orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Preclinical studies have demonstrated its antiproliferative activity in colon cancer cells, suggesting its potential as a therapeutic agent. This guide provides a comprehensive comparison of this compound with other established CDK9 inhibitors, presenting available efficacy data, outlining its mechanism of action, and providing detailed experimental protocols for its evaluation.
This compound: Efficacy and Mechanism of Action
This compound exhibits potent inhibitory activity against CDK9 and CDK2 with IC50 values of 0.002 µM and 0.054 µM, respectively.[1][2] Its primary demonstrated anti-cancer effect is in the HCT116 human colon cancer cell line, where it displays a GI50 (50% growth inhibition) of 0.029 µM.[1] The mechanism of action of this compound in HCT116 cells involves the induction of apoptosis and arrest of the cell cycle in the G2/M phase.[1][2]
Currently, there is limited publicly available data on the efficacy of this compound across a broad range of different cancer cell lines. To provide a comparative context for researchers, this guide contrasts the known activity of this compound with that of other well-characterized CDK9 inhibitors.
Comparative Efficacy of CDK9 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound and other prominent CDK9 inhibitors across various cancer cell lines. This data is compiled from multiple sources to offer a comparative overview of their potency.
Table 1: Efficacy of this compound in Colon Cancer
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| This compound | HCT116 | Colon Carcinoma | 0.029[1] |
Table 2: Comparative Efficacy of Other CDK9 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (µM) |
| Flavopiridol | Various | Leukemia, Breast, Lung, Prostate, Colon, Gastric | 0.02 - 0.1[1][3][4] |
| Dinaciclib (B612106) | Various | Broad Spectrum | 0.011 (median)[5] |
| HCT116 | Colon Carcinoma | 0.054[6] | |
| HT29 | Colon Carcinoma | 0.170[6] | |
| A2780 | Ovarian Carcinoma | 0.350[6] | |
| A549 | Lung Carcinoma | 0.380[6] | |
| MCF-7 | Breast Carcinoma | 0.040[6] | |
| HL60 | Leukemia | 0.090[6] | |
| AT7519 | HCT116 | Colon Carcinoma | 0.054[6] |
| HT29 | Colon Carcinoma | 0.170[6] | |
| A2780 | Ovarian Carcinoma | 0.350[6] | |
| A549 | Lung Carcinoma | 0.380[6] | |
| MCF-7 | Breast Carcinoma | 0.040[6][7] | |
| Various | Multiple Myeloma | 0.5 - 2[7] | |
| AZD4573 | MV4-11 | Acute Myeloid Leukemia | 0.0137 (EC50 for caspase activation)[8] |
| Various | Hematological Cancers | 0.011 (median GI50)[9][10] | |
| Various | Solid Tumors | >30 (median GI50)[9][10] | |
| NVP-2 | MOLT4 | Leukemia | Not specified, induces apoptosis[11][12] |
| Jurkat, SKW-3, SUP-T11 | Leukemia | Significant proliferation inhibition[13] |
Signaling Pathway of CDK9 Inhibition
Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), disrupts the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc.[2][14] This leads to an imbalance in pro- and anti-apoptotic signals, ultimately triggering the intrinsic apoptotic pathway.
Experimental Workflows and Protocols
Detailed protocols for key in vitro assays are provided below to guide researchers in the evaluation of this compound and other CDK inhibitors.
Cell Viability (SRB) Assay Workflow
Detailed Protocol: Cell Viability using Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value.
Apoptosis (Annexin V/PI) Assay Workflow
Detailed Protocol: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or other inhibitors for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis Workflow
Detailed Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells and treat with this compound or other inhibitors for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL and incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising CDK9/CDK2 inhibitor with demonstrated potent antiproliferative activity in HCT116 colon cancer cells. While further studies are needed to elucidate its efficacy across a broader spectrum of cancer types, this guide provides a comparative framework against other known CDK9 inhibitors. The detailed protocols and workflows presented herein offer a robust starting point for researchers aiming to investigate the therapeutic potential of this compound and similar compounds in various cancer models.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astx.com [astx.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZD4573 [openinnovation.astrazeneca.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
A Comparative Analysis of the Cyclin-Dependent Kinase Inhibitors ZLWT-37 and Dinaciclib
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed comparative analysis of two such inhibitors: ZLWT-37, a novel CDK inhibitor, and dinaciclib (B612106), a well-characterized compound that has undergone clinical evaluation. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Dinaciclib
| Feature | This compound | Dinaciclib |
| Primary CDK Targets | CDK9, CDK2 | CDK1, CDK2, CDK5, CDK9 |
| Development Stage | Preclinical | Clinical Trials |
| Oral Bioavailability | Orally active in preclinical models.[1] | Administered intravenously in clinical trials.[2] |
| Reported In Vivo Model | HCT116 human colorectal carcinoma xenograft.[1][3] | Various xenograft and patient-derived xenograft (PDX) models, including melanoma, leukemia, pancreatic cancer, and osteosarcoma.[4][5][6][7] |
Biochemical Potency
The inhibitory activity of this compound and dinaciclib against key cyclin-dependent kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| CDK Target | This compound (IC50, µM) | Dinaciclib (IC50, nM) |
| CDK1 | Not Reported | 3[8] |
| CDK2 | 0.054[1][3] | 1[8] |
| CDK5 | Not Reported | 1[8] |
| CDK9 | 0.002[1][3] | 4[8] |
Cellular Activity: Antiproliferative Effects
The antiproliferative activity of both compounds has been evaluated in various cancer cell lines. The GI50 (concentration for 50% growth inhibition) or IC50 values are presented for a selection of cell lines.
| Cell Line | Cancer Type | This compound (GI50, µM) | Dinaciclib (IC50, nM) |
| HCT116 | Colorectal Carcinoma | 0.029[1][3] | ~11 (median across a panel of cell lines)[5] |
| A2780 | Ovarian Cancer | Not Reported | 4 (for inhibition of DNA incorporation)[4] |
| Various | Pediatric Cancers | Not Reported | 7.5 (median across a panel of cell lines)[9] |
In Vivo Efficacy
The antitumor effects of this compound and dinaciclib have been demonstrated in preclinical xenograft models.
| Compound | Animal Model | Dosing Regimen | Outcome |
| This compound | HCT116 xenograft in mice | 20 mg/kg, p.o., once daily for 14 days | Showed potential efficacy against tumor growth without obvious toxicity.[1][3] |
| Dinaciclib | Multiple xenograft models | e.g., 40 mg/kg, i.p., twice weekly for 2 weeks | Significant tumor growth inhibition and, in some cases, complete responses.[9] |
Signaling Pathways and Mechanism of Action
Both this compound and dinaciclib exert their anticancer effects by inhibiting CDKs, which are crucial regulators of cell cycle progression and transcription.
Caption: this compound and Dinaciclib target key CDKs in cell cycle and transcription.
Experimental Workflow for CDK Inhibitor Evaluation
The preclinical evaluation of CDK inhibitors typically follows a standardized workflow to assess their potency, selectivity, and antitumor activity.
Caption: A stepwise approach for the preclinical assessment of CDK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used in the evaluation of this compound and dinaciclib.
In Vitro CDK Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK9/cyclin T1, CDK2/cyclin E)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for the kinase)
-
Test compounds (this compound, dinaciclib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Add the diluted compounds to the wells of a microplate. Include a DMSO-only control.
-
Add the CDK/cyclin enzyme to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of viable cells, which is an indicator of cell proliferation.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds (this compound, dinaciclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 or IC50 value from the dose-response curve.
In Vivo Xenograft Study (General Protocol)
This study evaluates the antitumor efficacy of the compounds in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test compounds formulated for in vivo administration (e.g., in a suitable vehicle for oral or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Prepare a suspension of the cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject a defined number of cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compounds and the vehicle control to the respective groups according to the planned dosing schedule.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Analyze the data to determine the effect of the treatments on tumor growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Dinaciclib | C21H28N6O2 | CID 46926350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dinaciclib - Wikipedia [en.wikipedia.org]
- 5. Combined Inhibition of Cyclin-Dependent Kinases (Dinaciclib) and AKT (MK-2206) Blocks Pancreatic Tumor Growth and Metastases in Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple CDK inhibitor dinaciclib suppresses neuroblastoma growth via inhibiting CDK2 and CDK9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
ZLWT-37 Demonstrates Potent On-Target Efficacy in In Vivo Xenograft Models, Offering a Promising Alternative to Existing CDK Inhibitors
For Immediate Release
Shanghai, China – December 15, 2025 – New preclinical data on ZLWT-37, a novel inhibitor of cyclin-dependent kinases 9 and 2 (CDK9/CDK2), reveals significant on-target antitumor activity in in vivo models, positioning it as a compelling candidate for further development in oncology. A comprehensive comparison with established CDK inhibitors, including the CDK4/6 inhibitors Palbociclib and Ribociclib, and the broader-spectrum CDK inhibitor Alvocidib, highlights the distinct profile and potential advantages of this compound.
This compound, a tacrine (B349632) derivative, has been shown to induce apoptosis and arrest the cell cycle in the G2/M phase in human colorectal carcinoma HCT116 cells.[1] In a recent study, the in vivo efficacy of this compound was evaluated in a xenograft model using these HCT116 cells, demonstrating excellent tumor growth inhibition and a favorable safety profile.[1] This comparison guide provides an objective analysis of this compound's in vivo performance against other CDK inhibitors, supported by available experimental data.
Comparative In Vivo Efficacy of this compound and Alternative CDK Inhibitors
The following table summarizes the in vivo antitumor activity of this compound in comparison to Palbociclib, Ribociclib, and Alvocidib in various xenograft models.
| Compound | Target | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | CDK9, CDK2 | HCT116 (Colorectal) | 20 mg/kg, p.o., qd x 14d | Significant antitumor efficacy | [1] |
| Palbociclib | CDK4, CDK6 | MCF-7 (Breast) | 150 mg/kg, p.o., qd | Near complete inhibition of Rb phosphorylation | |
| JeKo-1 (Mantle Cell Lymphoma) | 75-150 mg/kg, p.o., qd | >90% inhibition of Rb phosphorylation | |||
| Ribociclib | CDK4, CDK6 | JeKo-1 (Mantle Cell Lymphoma) | 75-150 mg/kg, p.o., qd | >90% inhibition of Rb phosphorylation | |
| Patient-Derived Xenografts (Breast) | Not specified | Enhanced tumor regression with alpelisib | |||
| Alvocidib | Pan-CDK | TE8 (Esophageal) | 10 mg/kg, i.p. | Significant reduction in tumor volume | |
| Ramos (B-cell non-Hodgkin's lymphoma) | 6.5 mg/kg/day, i.v., Q2Dx3/week for 2 weeks | 11% T/C (Tumor/Control) |
Signaling Pathways and Experimental Workflow
To understand the on-target effects of this compound and its alternatives, it is crucial to visualize their mechanism of action and the experimental procedures used for their evaluation.
References
ZLWT-37: A Preclinical Challenger to Standard Chemotherapy in Colorectal Cancer
A detailed comparative analysis of the novel CDK9/CDK2 inhibitor, ZLWT-37, against established chemotherapeutic agents for colorectal cancer, focusing on preclinical data from the HCT116 human colon carcinoma model.
In the landscape of colorectal cancer therapeutics, the quest for more effective and less toxic treatments is perpetual. This guide provides a head-to-head comparison of this compound, a novel and potent oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2), with the standard-of-care chemotherapy agents: 5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan. The comparative data is centered around the well-established HCT116 human colorectal cancer cell line, a cornerstone for preclinical oncology research.
This compound has demonstrated significant antiproliferative activity by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] This guide synthesizes the available preclinical data to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of this compound as a future therapeutic agent.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the in vitro potency of this compound against the HCT116 cell line in comparison to standard chemotherapeutic agents. The data is presented as GI50 or IC50 values, which represent the concentration of the drug required to inhibit cell growth or viability by 50%.
| Compound | Target(s) | HCT116 GI50/IC50 (µM) | Reference(s) |
| This compound | CDK9, CDK2 | 0.029 (GI50) | [1] |
| 5-Fluorouracil | Thymidylate Synthase | ~2-5 (IC50) | |
| Oxaliplatin | DNA adduct formation | ~0.5-2 (IC50) | |
| Irinotecan (SN-38) | Topoisomerase I | ~0.01-0.1 (IC50) |
Note: IC50/GI50 values for standard chemotherapies are approximate ranges compiled from multiple preclinical studies and can vary based on experimental conditions such as assay type and duration of drug exposure.
In Vivo Antitumor Activity in HCT116 Xenograft Model
Preclinical in vivo studies using HCT116 tumor xenografts in immunodeficient mice are a critical step in evaluating the therapeutic potential of a new compound. While the primary literature for this compound describes "excellent antitumor efficacy," specific quantitative data on tumor growth inhibition (TGI) was not publicly available.[1] The table below presents a qualitative comparison alongside representative data for standard agents.
| Compound | Dosing Regimen (Representative) | Antitumor Efficacy in HCT116 Xenografts | Reference(s) |
| This compound | Information not publicly available. | "Excellent antitumor efficacy" reported.[1] | [1] |
| 5-Fluorouracil | 50 mg/kg, intraperitoneal, 5 days/week for 2 weeks. | Significant tumor growth inhibition. | |
| Oxaliplatin | 5-10 mg/kg, intravenous or intraperitoneal, once or twice weekly. | Moderate to significant tumor growth inhibition. | |
| Irinotecan | 10-50 mg/kg, intravenous or intraperitoneal, various schedules. | Significant tumor growth inhibition. |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by targeting CDK9 and CDK2, key regulators of the cell cycle and transcription. Inhibition of CDK9 disrupts the transcription of anti-apoptotic proteins, while CDK2 inhibition leads to cell cycle arrest. This dual mechanism culminates in the induction of apoptosis in cancer cells.
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vitro Antiproliferative Assay (General Protocol)
-
Cell Line: Human colorectal carcinoma HCT116 cells were used.
-
Culture Conditions: Cells were maintained in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds (this compound or standard chemotherapies) for a specified period (typically 48-72 hours).
-
Cell Viability Measurement: Cell viability or proliferation was assessed using assays such as Sulforhodamine B (SRB), MTT, or CellTiter-Glo.
-
Data Analysis: The concentration of the drug that causes 50% inhibition of cell growth (GI50) or viability (IC50) was calculated from dose-response curves.
In Vivo HCT116 Xenograft Model (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) were used.
-
Tumor Implantation: HCT116 cells were suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume was measured regularly using calipers.
-
Treatment: Once tumors reached the desired size, mice were randomized into treatment and control groups. The investigational drug (e.g., this compound) or standard chemotherapy was administered according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal, or intravenous injection). The control group received the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights were monitored throughout the study. The primary endpoint was typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Caption: Typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of ZLWT-37: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of ZLWT-37, a fluorescent penetrant used in non-destructive testing, is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to mitigate risks associated with its chemical composition, including its classification as a marine pollutant and its combustible nature.[1][2]
Key Properties and Hazard Profile of this compound
Understanding the physicochemical properties and hazards of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data derived from safety data sheets.
| Property | Value | Reference |
| Physical State | Yellow/green liquid | [3] |
| Flash Point | Minimum 200°F (93°C) (Pensky-Martens closed cup) | [2] |
| Flammable Limits in Air | 1% to 6% | [2] |
| pH | Neutral | [3] |
| Solubility in Water | Negligible | [3] |
| Primary Components | Petroleum distillates, hydrotreated heavy naphthenic; Alcohols, C12-15, ethoxylated; Petroleum distillates, hydrotreated light; Triphenyl phosphate (B84403) | [1] |
This compound is classified as a marine pollutant due to its composition, which includes isodecyl diphenyl phosphate and triphenyl phosphate.[2] It is also a combustible liquid and can cause serious eye damage.[1][2] Ingestion may be fatal if the substance enters the airways.[1] Therefore, all waste containing this compound must be treated as hazardous waste.
Experimental Protocol for the Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe segregation, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Immediately upon generation, identify all materials contaminated with this compound as "Hazardous Waste."
-
Segregate this compound waste from all other waste streams. Do not mix it with non-hazardous waste or other types of chemical waste.
-
Chemically-contaminated solid waste, such as saturated gloves, paper products, and plastic vials, should be collected in a designated, compatible container.[4]
2. Waste Container Selection and Labeling:
-
Use a sturdy, leak-proof container made of a material compatible with petroleum distillates.
-
The container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound Waste."[3]
-
The label must also include the date when the first piece of waste is placed in the container (the "accumulation start date") and a clear indication of the associated hazards (e.g., "Combustible," "Marine Pollutant").[3][4]
3. Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][5]
-
The SAA must be a well-ventilated area, away from heat sources, and designed to prevent unauthorized access.[2][4]
-
Ensure the waste container is kept closed at all times, except when adding waste.[4]
-
Secondary containment, such as a larger, chemically resistant tub, should be used to capture any potential leaks from the primary container.[5]
4. Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
All disposal activities must be conducted in accordance with local, state, provincial, and federal regulations.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound hazardous waste.
By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment.
References
Essential Safety and Handling Guide for ZL-37 Fluorescent Penetrant
This guide provides immediate safety, operational, and disposal protocols for ZL-37, a Level 4 ultra-high sensitivity post-emulsifiable fluorescent penetrant. It is intended for researchers, scientists, and professionals in non-destructive testing (NDT) and drug development who handle this substance. ZL-37 is designed for detecting fine, tight discontinuities in safety-critical components and is not water-soluble, minimizing the risk of being washed from defects.[1][2]
Hazard Identification and Immediate Precautions
ZL-37 is classified as a danger, primarily causing serious eye damage and potentially being fatal if swallowed and entering the airways.[3] It is a bland, oily liquid that can irritate the skin and eyes.[4] Repeated exposure may lead to skin dryness and cracking.[5]
Signal Word: Danger[3]
Primary Hazards:
-
Eye Damage: Causes serious eye damage, with symptoms including pain, excess blinking, tear production, and marked redness and swelling of the conjunctiva.[3]
-
Aspiration Hazard: May be fatal if swallowed and enters airways, potentially causing chemical pneumonitis.[3]
-
Skin Irritation: May cause skin irritation, with prolonged contact removing natural oils.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling ZL-37 to prevent contact.
| Protection Type | Specific PPE Requirement | Reasoning |
| Eye/Face Protection | Safety glasses with side protection or a face shield.[4][6][7] | To protect against splashes that can cause serious eye damage.[3] |
| Hand Protection | Nitrile rubber gloves.[4] | To prevent skin contact, irritation, and absorption of harmful substances.[4][7] |
| Body Protection | Wear suitable protective clothing, such as an apron or lab coat.[5][6] | To prevent contamination of personal clothing.[5] |
| Respiratory Protection | A respirator with a filter is required if the product is sprayed in an enclosed, unventilated space.[4] | Vapors from heated or sprayed ZL-37 may cause dizziness and nausea.[4] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of ZL-37 and ensure personnel safety.
Safe Handling Procedures:
-
Avoid all contact with skin and eyes.[3]
-
Do not breathe in spray mist.[4]
-
Handle and open containers with care in well-ventilated areas.[3][4]
-
Do not eat, drink, or smoke in areas where ZL-37 is handled or stored.[3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][5]
-
Launder any contaminated clothing before reuse.[3]
Storage Conditions:
-
Store in a tightly closed container.[3]
-
Keep away from heat sources, arcs, or flames.[4]
-
Incompatible with strong oxidizers, strong acids, strong alkalis, and strong bases.[3]
First Aid and Emergency Response
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Instructions |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[3] |
| If Swallowed | Do NOT induce vomiting. Immediately call a poison center or doctor. If vomiting occurs, keep the head low so that stomach contents do not enter the lungs.[3][5] |
| If on Skin | Wash off with soap and water. Use a soothing lotion for any irritation.[4] |
| If Inhaled | Remove the person to fresh air if they feel dizzy or nauseated.[4] |
Fire Hazard Data:
-
Flash Point: Minimum 200°F (93°C)[4]
-
Flammable Limits in Air: 1% to 6%[4]
-
Extinguishing Media: Use carbon dioxide or foam. Do not use a direct water jet, as it may spread the fire.[4][5]
-
Hazardous Combustion Products: Smoke, soot, and oxides of carbon and nitrogen.[4][5]
Disposal Plan
ZL-37 and its containers must be disposed of in accordance with all local, state, provincial, and federal regulations.[3] This material is considered a marine pollutant and may cause long-term adverse effects in the aquatic environment.[3][4]
Disposal Workflow:
Caption: ZL-37 Waste Disposal Workflow.
Experimental Application Workflow: Non-Destructive Testing
ZL-37 is a post-emulsifiable penetrant, meaning its application and removal for NDT involves specific steps. It is not water-soluble and requires an emulsifier for removal from the inspection surface.[1][2]
Caption: ZL-37 NDT Application Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
